molecular formula C17H23NO5 B558129 Boc-O-allyl-L-tyrosine CAS No. 127132-38-1

Boc-O-allyl-L-tyrosine

Cat. No.: B558129
CAS No.: 127132-38-1
M. Wt: 321.4 g/mol
InChI Key: YIRRNENSHUFZBH-AWEZNQCLSA-N
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Description

Boc-O-allyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNENSHUFZBH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a key building block in peptide synthesis and drug development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its applications in the development of novel therapeutics.

Core Compound Information

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl group. This dual protection strategy allows for its versatile use in complex, multi-step organic syntheses, particularly in the construction of peptides.

The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, while the allyl group offers semi-permanent protection of the tyrosine side chain. The allyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved under specific conditions, typically involving palladium catalysis. This orthogonality is crucial for the synthesis of complex peptides and other molecules where selective modification of the tyrosine side chain is required.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 127132-38-1[1]
Molecular Formula C₁₇H₂₃NO₅[1]
Molecular Weight 321.37 g/mol
Appearance White crystalline powder[1]
Purity ≥98.0% (HPLC)
Optical Rotation [α]D²⁰ = +17 ± 2º (c=1 in MeOH)[1]
Storage Temperature 2-8°C
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O
InChI 1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a Boc group, followed by the allylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-Tyr(OH)-OH)

This procedure is adapted from established methods for the Boc protection of amino acids.

  • Dissolution: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C and add potassium carbonate (K₂CO₃) (3 equivalents) with stirring until fully dissolved.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in dioxane dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Add water to the reaction mixture and then acidify to a pH of approximately 3-4 with a saturated solution of potassium bisulfate (KHSO₄).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-Tyr(OH)-OH as an oil or solid, which can be used in the next step without further purification. A patent for a similar process suggests a yield of over 90% can be achieved.[2]

Part 2: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous benzyl-protected derivative, Boc-Tyr(Bzl)-OH.

  • Dissolution: Suspend Boc-L-Tyr(OH)-OH (1 equivalent) in a 1:1 mixture of dioxane and N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the suspension, add sodium bicarbonate (NaHCO₃) (1 equivalent) and allyl bromide (1 equivalent) with continuous stirring.

  • Reaction: Heat the reaction mixture to 90°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • Work-up: Dissolve the crude product in ethyl acetate. Wash the organic solution with brine and water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-strategy SPPS. The workflow below illustrates its incorporation into a growing peptide chain.

Experimental Workflow for Boc-SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA in DCM) start->deprotection 1. wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Coupling: This compound + Coupling Reagents wash3 Wash (DCM/DMF) coupling->wash3 wash1->neutralization 2. wash2->coupling 3. cycle Repeat Cycle for Next Amino Acid wash3->cycle 4. cycle->deprotection final_cleavage Final Cleavage (e.g., HF or TFMSA) cycle->final_cleavage After last AA

Boc-SPPS cycle for incorporating this compound.
Detailed Experimental Protocol for SPPS Cycle

  • Resin Preparation: Swell the solid support (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to generate a free amino group.

  • Coupling: Pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The allyl group on the tyrosine side chain will remain intact under these conditions.

Role in Drug Development and Signaling Pathways

The incorporation of modified amino acids like this compound into peptides is a key strategy in drug development. The O-allyl group can serve several purposes:

  • Improved Pharmacokinetics: It can enhance the metabolic stability of the peptide by preventing enzymatic degradation at the tyrosine hydroxyl group.

  • Conformational Constraint: The allyl group can influence the peptide's conformation, potentially leading to higher receptor affinity and selectivity.

  • Bio-orthogonal Handle: The allyl group can be used as a handle for further chemical modifications, such as the attachment of fluorescent probes, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve solubility and circulation half-life.

Tyrosine residues play a critical role in numerous signaling pathways through their phosphorylation by tyrosine kinases. The study of these pathways is fundamental to understanding and treating diseases such as cancer and inflammatory disorders. Peptides and peptidomimetics containing modified tyrosine residues can be designed as inhibitors or probes for these kinases.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic boc_tyr This compound spps Solid-Phase Peptide Synthesis boc_tyr->spps Incorporation mod_peptide Modified Peptide (with O-allyl-Tyr) spps->mod_peptide Synthesis bio_assay Biological Assays (e.g., Kinase Inhibition) mod_peptide->bio_assay Screening lead_compound Lead Compound for Drug Development bio_assay->lead_compound Identification signaling_pathway Tyrosine Kinase Signaling Pathway lead_compound->signaling_pathway Modulation signaling_pathway->bio_assay Target

Use of this compound in drug discovery.

References

An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-α-tert-butyloxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a valuable synthetic amino acid derivative. It is widely utilized in solid-phase peptide synthesis (SPPS) and as a building block in the development of novel therapeutic agents and functionalized materials.[1][2] The presence of the Boc protecting group on the α-amino group and the allyl protecting group on the phenolic hydroxyl group allows for selective and sequential deprotection, making it a versatile tool in complex organic synthesis.

Core Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[1][2] While a specific melting point is not widely reported, it is expected to be a stable solid at room temperature. Its solubility in organic solvents is enhanced by the protecting groups, making it compatible with a variety of reaction conditions used in peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Boc-L-tyrosine, for comparative purposes.

PropertyThis compoundBoc-L-tyrosine
Molecular Formula C₁₇H₂₃NO₅[1][2]C₁₄H₁₉NO₅[3]
Molecular Weight 321.37 g/mol [2]281.31 g/mol [4]
Appearance White to off-white crystalline powder[1][2]White to off-white crystalline powder[3]
Melting Point Not available~141 °C (decomposition)[4]
Optical Rotation [α]D²⁰ = +17 ± 2º (c=1 in MeOH)[1]Not available
Solubility Soluble in methanol, DMSO, and other common organic solvents.[1][3]Soluble in methanol and DMSO; less soluble in water.[3]

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the tyrosine aromatic protons (two doublets between 6.8 and 7.2 ppm), the α-proton (a multiplet around 4.3-4.6 ppm), the β-protons (two doublets of doublets around 2.8-3.2 ppm), and the allyl group protons (a multiplet for the internal proton around 5.9-6.1 ppm, two doublets for the terminal protons around 5.2-5.4 ppm, and a doublet for the methylene protons attached to the oxygen around 4.5-4.6 ppm).

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 175 and 155 ppm, respectively), the aromatic carbons (between 115 and 158 ppm), the α-carbon (around 55-58 ppm), the β-carbon (around 37 ppm), the carbons of the Boc group (around 80 and 28 ppm), and the carbons of the allyl group (a methine carbon around 133 ppm and a methylene carbon around 117 ppm for the double bond, and a methylene carbon attached to the oxygen around 69 ppm).

  • FT-IR: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the C=O stretching of the carboxylic acid and the carbamate (around 1680-1750 cm⁻¹), C=C stretching of the aromatic ring and the allyl group (around 1500-1650 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (321.37 g/mol ).

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and use of this compound.

Synthesis of this compound

This protocol involves two main steps: the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the allylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-L-tyrosine

  • Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Dioxane, Water, Ethyl acetate, Hydrochloric acid (HCl) or other suitable acid.

  • Procedure:

    • Dissolve L-tyrosine in an aqueous solution of NaOH or KOH to create a basic environment (pH > 12).[5]

    • To this solution, add a solution of (Boc)₂O in dioxane dropwise while maintaining the basic pH with the addition of NaOH or KOH solution.[5]

    • Stir the reaction mixture at room temperature overnight.

    • After the reaction is complete (monitored by TLC), wash the mixture with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other impurities.

    • Carefully acidify the aqueous layer to pH 3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the product, N-α-Boc-L-tyrosine, with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[6]

Step 2: Synthesis of this compound

  • Materials: N-α-Boc-L-tyrosine, Allyl bromide, Sodium bicarbonate (NaHCO₃) or a stronger base like sodium methoxide, Dimethylformamide (DMF) or a mixture of dioxane and DMF.

  • Procedure:

    • Dissolve N-α-Boc-L-tyrosine in DMF.

    • Add NaHCO₃ to the solution.

    • Add allyl bromide dropwise to the stirring suspension.

    • Heat the reaction mixture (e.g., to 40-90°C) and stir for several hours to overnight, monitoring the progress by HPLC or TLC.[7]

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • The product can be further purified by crystallization or column chromatography.[7]

Boc Deprotection Protocol

This procedure removes the Boc protecting group from the α-amino group, which is a common step in peptide synthesis.

  • Materials: Boc-protected amino acid or peptide, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diethyl ether or hexane.

  • Procedure:

    • Dissolve the Boc-protected compound in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C using an ice bath.

    • Add TFA dropwise to the stirred solution over a period of about 1 hour.

    • Continue stirring at 0°C for another hour, and then allow the reaction to warm to room temperature and stir for an additional 2 hours.[8]

    • Remove the solvent and excess TFA by evaporation under reduced pressure.

    • Add cold diethyl ether or hexane to the residue to precipitate the deprotected product as a salt.

    • Filter the precipitate and dry it in a desiccator.[8]

Allyl Ether Cleavage Protocol

This protocol describes a method for the removal of the allyl protecting group from the tyrosine side chain.

  • Materials: Allyl-protected compound, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a scavenger (e.g., Phenylsilane or Morpholine), and a suitable solvent (e.g., THF or DCM).

  • Procedure:

    • Dissolve the allyl-protected compound in the chosen solvent under an inert atmosphere.

    • Add the scavenger to the solution.

    • Add the palladium catalyst to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.

    • Upon completion, the reaction mixture can be filtered to remove the catalyst, and the product can be isolated after solvent evaporation and appropriate workup.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, it is not directly involved in natural signaling pathways. However, it is a crucial component in the synthesis of peptides that may target various signaling pathways. The general workflow for its use in peptide synthesis is illustrated below.

Peptide_Synthesis_Workflow General Workflow for Peptide Synthesis using this compound cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Cleavage and Deprotection cluster_analysis Purification and Analysis Resin 1. Resin Swelling Coupling 2. First Amino Acid Coupling Resin->Coupling BocDeprotection 3. Boc Deprotection (TFA) Coupling->BocDeprotection Neutralization 4. Neutralization (e.g., DIEA) NextCoupling 5. Coupling of this compound Neutralization->NextCoupling Repeat 6. Repeat Steps 3-5 NextCoupling->Repeat Repeat->BocDeprotection Cleavage 7. Cleavage from Resin (e.g., HF) Repeat->Cleavage Completion of Synthesis AllylDeprotection 8. Allyl Group Removal (Pd Catalyst) Cleavage->AllylDeprotection Purification 9. Purification (HPLC) AllylDeprotection->Purification Analysis 10. Analysis (Mass Spec, NMR) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide BocDeproteration BocDeproteration BocDeproteration->Neutralization

Caption: A flowchart illustrating the major steps in solid-phase peptide synthesis incorporating this compound.

This diagram outlines the cyclical nature of SPPS, highlighting the key steps of coupling, deprotection, and neutralization. The incorporation of this compound is shown as a specific coupling step. Following the completion of the peptide chain, the final steps involve cleavage from the solid support, removal of the allyl side-chain protecting group, and subsequent purification and analysis of the final peptide product.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to Boc-O-allyl-L-tyrosine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a key protected amino acid derivative utilized in synthetic chemistry. The document details its physicochemical properties, provides a conceptual framework for its application in solid-phase peptide synthesis (SPPS), and illustrates a typical experimental workflow.

Core Physicochemical Data

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis. The Boc group is labile under acidic conditions, while the allyl group can be removed by transition metal catalysis, offering orthogonal protection strategies.

The key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₃NO₅[1][2]
Molecular Weight 321.37 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Purity (HPLC) ≥98.0% - 99%[1][2]
Optical Rotation [a]D²⁵ = +33.0 ± 2º (c=1 in EtOH)[1]
[a]D²⁰ = +17 ± 2º (c=1 in MeOH)[2]
Storage Temperature 0-8 °C[1][2]

Application in Peptide Synthesis: A Conceptual Protocol

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following represents a generalized protocol for the incorporation of a this compound residue into a peptide sequence attached to a solid support (resin).

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amino group.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)

  • Washing solvents: DCM, DMF, Isopropanol

Methodology:

  • Resin Preparation: The peptide-resin is swelled in a suitable solvent, typically DMF or DCM, for 1-2 hours in a reaction vessel.

  • N-α-Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of TFA in DCM. This exposes a free amine for the subsequent coupling reaction. The resin is then washed extensively with DCM and a neutralizing base solution (e.g., DIEA in DCM) to neutralize the trifluoroacetate salt, followed by further washes with DCM and DMF.

  • Coupling Reaction:

    • This compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated in DMF with a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) for several minutes.

    • The activated amino acid solution is added to the washed, neutralized peptide-resin.

    • The reaction is allowed to proceed for 1-4 hours at room temperature with agitation.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove excess reagents and by-products.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the O-allyl group, if desired, via a separate orthogonal deprotection step) are removed. For Boc-SPPS, this is often achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow start Start: Peptide-Resin (N-terminally Boc-protected) deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash & Neutralize (DCM, DIEA) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate This compound activation->coupling wash2 Final Wash (DMF, DCM) coupling->wash2 end_node Elongated Peptide-Resin (N-terminally Boc-protected) wash2->end_node cycle Repeat Cycle or Proceed to Cleavage end_node->cycle

Caption: Workflow for this compound incorporation in SPPS.

References

An In-depth Technical Guide to the Solubility of Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information and presents a detailed experimental protocol for its determination.

Introduction to this compound

This compound is an important amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the allyl group on the phenolic hydroxyl group enhance the compound's stability and modulate its solubility in organic solvents, making it a versatile building block for complex peptides.[1]

Qualitative Solubility Profile

General assessments indicate that the protective groups on L-tyrosine derivatives tend to increase their solubility in organic media.[1][2] While specific data for this compound is scarce, information from structurally similar compounds provides valuable insights into its likely solubility behavior.

For instance, related compounds such as Boc-Tyr(Me)-OH are reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Another analogue, Boc-L-Tyr(tBu)-OH, exhibits good solubility in dimethylformamide (DMF), acetonitrile, and dichloromethane, but is insoluble in water.[4] Based on these observations, a similar trend can be anticipated for this compound.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent NameAnticipated SolubilityRationale / Reference Compounds
AmideDimethylformamide (DMF)SolubleHigh polarity and hydrogen bond accepting capability. Boc-Tyr(Me)-OH and Boc-L-Tyr(tBu)-OH show good solubility.[4][5]
Halogenated HydrocarbonDichloromethane (DCM)SolubleMedium polarity, effective for many protected amino acids. Boc-Tyr(Me)-OH and Boc-L-Tyr(tBu)-OH are soluble.[3][4]
Halogenated HydrocarbonChloroformSolubleSimilar to DCM. Boc-Tyr(Me)-OH is soluble.[3]
EsterEthyl Acetate (EtOAc)SolubleMedium polarity, common solvent for peptide synthesis. Boc-Tyr(Me)-OH is soluble.[3] A patent mentions it as a solvent for Boc-L-tyrosine.[6]
SulfoxideDimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent. Boc-Tyr(Me)-OH is soluble.[3] Boc-L-tyrosine is also soluble in DMSO.[7]
KetoneAcetoneSolublePolar aprotic solvent. Boc-Tyr(Me)-OH is soluble.[3]
AlcoholMethanol (MeOH)SolublePolar protic solvent. Boc-L-tyrosine is soluble in methanol.[7]
AqueousWaterInsoluble / Poorly SolubleThe non-polar protecting groups significantly reduce aqueous solubility. Boc-L-Tyr(tBu)-OH is insoluble in water.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, adapted from standard methods for amino acid derivatives, is recommended.[2] This method utilizes the saturation shake-flask technique followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare Standard Solutions (Serial Dilution) G Generate Calibration Curve A->G B Add Excess Solute to Solvent Vials C Equilibrate at Constant Temperature (e.g., 24h) B->C D Centrifuge and Filter Supernatant C->D E Dilute Sample for Analysis D->E F Inject Standards & Samples into HPLC E->F H Determine Sample Concentration F->H G->H I Calculate Solubility (mg/mL or mol/L) H->I G A Compound Selection (this compound) B Solvent Screening (Qualitative Assessment) A->B C Quantitative Solubility Measurement (HPLC) B->C D Data Analysis (Solubility Curve Generation) C->D E Application in Process Development D->E F Optimization of: - Reaction Conditions - Crystallization - Formulation E->F

References

Boc-O-allyl-L-tyrosine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). Understanding the chemical stability of this critical amino acid derivative is paramount for its successful application in peptide synthesis, drug development, and other areas of chemical and pharmaceutical research. This document outlines the known stability profile based on its constituent protecting groups, recommended handling and storage protocols, and general methodologies for assessing its purity and degradation.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether linkage. These modifications enhance its solubility in organic solvents and allow for its specific use in peptide synthesis.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 127132-38-1[1]
Molecular Formula C₁₇H₂₃NO₅[1]
Molecular Weight 321.4 g/mol [1]
Appearance White crystalline powder, White to off-white powder[1][2]
Purity (Typical) ≥ 99% (HPLC)[1][2]
Optical Rotation [α]²⁰D = +17 ± 2º (c=1 in MeOH)[1]

Stability Profile and Degradation Pathways

N-Boc Group Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[4] However, it is designed to be labile under acidic conditions.

  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5] This cleavage proceeds via the formation of a stable tert-butyl cation. Therefore, prolonged exposure to acidic environments (pH < 4) during storage or in solution should be avoided to prevent premature deprotection.

  • Thermal Stress: The Boc group exhibits good thermal stability at standard laboratory and physiological temperatures (e.g., 37°C).[6] Thermal deprotection typically requires temperatures well above 100°C.[7][8]

O-Allyl Group Stability

The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is known for its robustness and orthogonality to many common reaction conditions in peptide synthesis.

  • Acidic and Basic Conditions: The O-allyl group is stable to the acidic conditions used for Boc group removal and the basic conditions used for Fmoc group removal, making it a valuable orthogonal protecting group.[9]

  • Palladium-Mediated Cleavage: The primary route for O-allyl group removal involves palladium(0)-catalyzed allylic rearrangement in the presence of a scavenger.[10][11][12] Therefore, the compound should not be exposed to palladium catalysts unless deprotection is intended.

Potential Degradation Pathways

Based on the lability of the protecting groups, two primary degradation pathways can be anticipated under improper storage or handling conditions.

G A This compound B H-O-allyl-L-tyrosine (N-Boc Deprotection) A->B Strong Acid (e.g., TFA, HCl) C Boc-L-tyrosine (O-Allyl Deprotection) A->C Pd(0) Catalyst + Scavenger D L-Tyrosine B->D Pd(0) Catalyst + Scavenger C->D Strong Acid (e.g., TFA, HCl)

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, proper storage and handling are essential.

Table 2: Recommended Storage and Handling Guidelines

ConditionRecommendationRationaleSource(s)
Temperature Store at 2°C to 8°C.To minimize potential thermal degradation and preserve chemical integrity.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent potential oxidation, although the compound is generally stable in air.General Best Practice
Light Store in a tightly sealed, light-resistant container.To prevent potential photolytic degradation, although specific photostability data is unavailable.General Best Practice
Moisture Keep container tightly closed in a dry place.To prevent hydrolysis of the ester or other moisture-related degradation.General Best Practice
Incompatibilities Avoid strong acids and palladium catalysts.Strong acids will cleave the Boc group. Palladium catalysts will cleave the allyl group.[5][10]

Experimental Protocols for Stability and Purity Assessment

While a specific stability-indicating assay has not been published, a standard approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of this compound and monitor its stability over time.

General Protocol for HPLC Purity Analysis

This protocol provides a general framework for the analysis. Method optimization (e.g., mobile phase composition, gradient, and column type) is recommended for achieving the best separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Potential impurities like Boc-L-tyrosine or H-O-allyl-L-tyrosine should have different retention times.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45µm filter B->C D Inject sample onto C18 RP-HPLC Column C->D E Elute with H₂O/ACN (0.1% TFA) Gradient D->E F Detect at 220nm & 280nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

References

Synthesis of Boc-O-allyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable amino acid derivative, N-tert-butoxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). This compound serves as a crucial building block in peptide synthesis and drug discovery, enabling the incorporation of a selectively modifiable tyrosine residue into complex molecules.[1][2] This guide provides comprehensive experimental protocols for the two-step synthesis starting from L-tyrosine, including Boc protection and subsequent O-allylation, alongside purification and characterization details.

I. Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group. The second step is the etherification of the phenolic hydroxyl group with an allyl group.

SynthesisWorkflow L_Tyrosine L-Tyrosine Boc_Tyrosine Boc-L-tyrosine L_Tyrosine->Boc_Tyrosine (Boc)₂O, Base (Step 1: Boc Protection) Final_Product This compound Boc_Tyrosine->Final_Product Allyl Bromide, Base (Step 2: O-Allylation)

Figure 1: Synthesis workflow for this compound.

II. Data Presentation

The following tables summarize the quantitative data for each synthetic step.

Table 1: Step 1 - Synthesis of Boc-L-tyrosine

Reagent/ParameterMolar Ratio/ValueReference
L-Tyrosine1.0 eq[3]
Di-tert-butyl dicarbonate ((Boc)₂O)1.0 - 1.1 eq[4]
Base (e.g., K₂CO₃, TEA)2.0 - 3.0 eq[3][4]
SolventDioxane/Water (1:1)[3]
Reaction Temperature0°C to Room Temperature[3][4]
Reaction TimeOvernight[3]
Yield 92 - 94% [3][4]

Table 2: Step 2 - Synthesis of this compound (Adapted from O-benzylation)

Reagent/ParameterMolar Ratio/ValueReference
Boc-L-tyrosine1.0 eq[3][5]
Allyl Bromide1.0 - 1.4 eq[5]
Base (e.g., NaHCO₃, NaOMe)1.0 - 2.1 eq[3][5]
SolventDioxane/DMF (1:1) or Methanol[3][5]
Reaction Temperature40 - 90°C[3][5]
Reaction Time3 - 24 hours[5]
Yield (projected) ~89 - 95% [3][5]

III. Experimental Protocols

A. Step 1: Synthesis of N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine)

This protocol is adapted from a procedure with a reported yield of 94%.[3]

Materials:

  • L-Tyrosine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Dioxane

  • Deionized Water

  • Ethyl acetate

  • Saturated potassium bisulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask, dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of deionized water and dioxane.

  • Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add L-tyrosine (1.0 eq) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, add deionized water to the mixture.

  • Acidify the solution to a pH of approximately 4 by adding a saturated solution of KHSO₄.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield Boc-L-tyrosine as a yellow oil. The product can be used in the next step without further purification.[3]

Note on a potential byproduct: The formation of the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), can occur, especially with excess (Boc)₂O.[6] Careful control of stoichiometry is recommended. If present, this byproduct can be challenging to remove by crystallization alone and may require column chromatography for complete separation.[6]

B. Step 2: Synthesis of N-tert-butoxycarbonyl-O-allyl-L-tyrosine (this compound)

This protocol is adapted from a high-yield O-benzylation procedure.[3][5]

Materials:

  • Boc-L-tyrosine (from Step 1, 1.0 eq)

  • Allyl bromide (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.0 eq)

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath.

Procedure:

  • Charge a round-bottom flask with Boc-L-tyrosine (1.0 eq) and a 1:1 mixture of dioxane and DMF.

  • To this suspension, add sodium bicarbonate (1.0 eq) and allyl bromide (1.0 eq) with continuous stirring.

  • Heat the reaction mixture to 90°C and stir overnight.

  • Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic solution with brine and deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.

C. Purification of this compound

The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for instance, a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.[6] The product can be identified in the collected fractions using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound, which is typically a white crystalline powder.[1]

IV. Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the presence of the allyl group (vinylic protons around 5-6 ppm and methylene protons adjacent to the oxygen around 4.5 ppm) and the Boc group (a singlet for the nine protons around 1.4 ppm). The aromatic protons of the tyrosine ring will also be present.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₇H₂₃NO₅, MW: 321.37 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carbamate C=O stretch and the ether C-O bond.

V. Logical Relationships in Synthesis

The synthesis follows a logical progression of protecting functional groups to enable selective reaction at a specific site.

LogicalFlow cluster_0 Protection Strategy cluster_1 Functionalization Start L-Tyrosine (reactive NH₂ and OH groups) Boc_Protection Boc Protection of α-amino group Start->Boc_Protection Intermediate Boc-L-tyrosine (reactive OH group) Boc_Protection->Intermediate Allylation O-Allylation of phenolic OH group Intermediate->Allylation Final This compound (orthogonal protection) Allylation->Final

Figure 2: Logical flow of the synthesis strategy.

References

The Strategic Application of Boc and Allyl Protecting Groups in Tyrosine Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, with its phenolic hydroxyl group, is a critical amino acid residue involved in a myriad of biological processes, most notably in cellular signaling through post-translational modifications like phosphorylation.[1][2] The reversible phosphorylation of tyrosine by kinases and phosphatases is a fundamental mechanism controlling cellular growth, differentiation, metabolism, and motility.[1][3] Dysregulation of these signaling pathways is a hallmark of numerous diseases, particularly cancer, making tyrosine kinases significant targets for drug development.[4][5][6]

In the chemical synthesis of peptides and the development of novel therapeutics, the strategic protection and deprotection of tyrosine's reactive side chain are paramount. This guide provides a comprehensive technical overview of two commonly employed protecting groups for the phenolic hydroxyl of tyrosine: the acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyl group. Understanding the distinct chemical properties, applications, and experimental considerations of these groups is essential for designing efficient and robust synthetic strategies.

Core Principles of Tyrosine Side Chain Protection

The primary objective of protecting the phenolic hydroxyl group of tyrosine during chemical synthesis is to prevent unwanted side reactions, such as O-acylation, during peptide coupling steps.[7] The ideal protecting group should be introduced in high yield, be stable to the conditions of peptide chain elongation, and be removable under conditions that do not compromise the integrity of the peptide. The choice between the Boc and allyl protecting groups is primarily dictated by the overall synthetic strategy, particularly the choice of the α-amino protecting group (e.g., Boc or Fmoc).[8]

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a well-established, acid-labile protecting group.[9] In the context of tyrosine, it can be used to protect both the α-amino group and the phenolic hydroxyl group, leading to the derivative Boc-Tyr(Boc)-OH.[7][10] The Boc group on the phenolic hydroxyl is typically removed during the final cleavage of the peptide from the solid support using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

A significant challenge with the Boc group is the generation of a reactive tert-butyl cation during the acidic deprotection step.[11][12] This cation can lead to the undesirable alkylation of the electron-rich aromatic ring of tyrosine, forming 3-tert-butyl-tyrosine as a byproduct.[13] This side reaction can be minimized by the addition of nucleophilic "scavengers" to the cleavage cocktail.[13][14]

The Allyl Protecting Group

The allyl group offers an orthogonal protection strategy, as it is stable to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection.[15][16] The allyl group is introduced as an ether on the phenolic hydroxyl of tyrosine.[17][18] Its removal is achieved under mild conditions through palladium-catalyzed deallylation.[15][16] This orthogonality provides significant flexibility in the synthesis of complex peptides and other molecules where selective deprotection of the tyrosine side chain is required.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Boc and allyl protecting groups for tyrosine.

ParameterBoc Protection of Tyrosine PhenolReference
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[19]
Typical Yield >90%[19]
Reaction Conditions Aqueous basic conditions (e.g., NaOH or KOH)[19]
Reaction Time 1 - 20 hours (batchwise addition)[19]
ParameterAllyl Deprotection of Tyrosine PhenolReference
Deprotection Reagent Pd(PPh₃)₄ / Scavenger[15]
Typical Yield 82 - 97%[15]
Reaction Conditions Basic conditions (e.g., K₂CO₃) in Methanol[15]
Key Advantage Mild and orthogonal to acid/base labile groups[15][16]
ParameterBoc Deprotection of Tyrosine (TFA)Reference
Deprotection Reagent Trifluoroacetic Acid (TFA)[9][11]
Common Side Reaction C-alkylation of the tyrosine ring[13]
Extent of Side Reaction 0.5 - 1.0%[13]
Mitigation Strategy Use of scavengers (e.g., TIS, thioanisole)[13][14]

Experimental Protocols

Protocol 1: Boc Protection of L-Tyrosine to form Boc-L-Tyrosine

This protocol describes the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Organic solvent for crystallization (e.g., hexane)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve L-Tyrosine in an aqueous solution of a strong base (e.g., NaOH or KOH) to achieve a pH ≥ 12.[19]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches. The reaction time for each batch can range from 1 to 20 hours.[19]

  • After the reaction is complete, extract the aqueous solution with an organic solvent to remove any unreacted (Boc)₂O and byproducts.

  • Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the Boc-L-Tyrosine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Crystallize the product from an appropriate organic solvent to obtain pure Boc-L-Tyrosine.[19] A yield of over 90% can be expected.[19]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-Tyr(Boc)-OH

This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a solid support using the Boc-SPPS strategy.[7][10]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(Boc)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[7]

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.[7]

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain the TFA solution and wash the resin sequentially with DCM, Isopropanol, and DCM.[7]

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Drain and repeat.[7]

    • Wash the resin with DCM.[7]

  • Coupling of Boc-Tyr(Boc)-OH:

    • In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[10]

    • Immediately add the activated amino acid solution to the resin.[10]

    • Agitate the mixture for 1-2 hours at room temperature.[7]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Palladium-Catalyzed Deprotection of Allyl-Protected Tyrosine

This protocol describes a mild method for the cleavage of the allyl ether from a tyrosine residue.[15]

Materials:

  • Allyl-protected tyrosine derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the allyl-protected tyrosine substrate in methanol.

  • Add potassium carbonate (as a base) to the solution.

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product using standard chromatographic techniques. This method typically achieves yields between 82-97%.[15]

Mandatory Visualizations

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

RTK_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomeric, Inactive) Ligand->RTK_inactive 1. Binding RTK_dimer RTK Dimer RTK_inactive->RTK_dimer 2. Dimerization RTK_active Autophosphorylation on Tyrosine Residues RTK_dimer->RTK_active 3. Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK_active->Downstream 4. Signal Transduction

Caption: A simplified diagram of Receptor Tyrosine Kinase (RTK) activation and downstream signaling.

Experimental Workflow: Boc-SPPS Cycle

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5% DIEA in DCM) wash1->neutralization wash2 4. Washing (DCM) neutralization->wash2 coupling 5. Coupling (Activated Boc-Tyr(Boc)-OH) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 end End: Elongated Peptide-Resin wash3->end

Caption: Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonality of Protecting Groups

Orthogonality Peptide Peptide with Protected Tyrosine Boc_Tyr Boc-Protected Tyrosine Peptide->Boc_Tyr Allyl_Tyr Allyl-Protected Tyrosine Peptide->Allyl_Tyr Deprotection_Acid Acidic Conditions (e.g., TFA) Boc_Tyr->Deprotection_Acid Labile Allyl_Tyr->Deprotection_Acid Stable Deprotection_Base Basic Conditions (e.g., Piperidine) Allyl_Tyr->Deprotection_Base Stable Deprotection_Pd Palladium Catalyst Allyl_Tyr->Deprotection_Pd Labile Deprotected_Tyr Deprotected Tyrosine Deprotection_Acid->Deprotected_Tyr Deprotection_Pd->Deprotected_Tyr

Caption: Orthogonality of Boc and Allyl protecting groups for tyrosine under different deprotection conditions.

Conclusion

The choice between Boc and allyl protecting groups for the tyrosine side chain is a critical decision in the synthesis of peptides and other complex molecules. The Boc group, while widely used, requires careful management of acid-labile side reactions through the use of scavengers. The allyl group provides a robust, orthogonal protecting strategy, allowing for selective deprotection under mild, palladium-catalyzed conditions. A thorough understanding of the chemical properties, quantitative performance, and detailed experimental protocols for each protecting group, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to achieve their synthetic goals with high efficiency and purity. The ability to strategically manipulate the tyrosine residue is fundamental to advancing our understanding of its role in biological systems and for the development of novel therapeutics targeting tyrosine kinase signaling pathways.

References

A Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Suppliers, and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-O-allyl-L-tyrosine, a critical building block in peptide synthesis and drug discovery. This document details commercially available suppliers, their offered purity grades, a plausible experimental protocol for its synthesis and purification, and the analytical methodologies for quality control.

Commercial Availability and Purity Grades

This compound is available from various chemical suppliers, catering to the needs of research and development laboratories. The purity of this reagent is paramount for the successful synthesis of peptides and other complex molecules, with High-Performance Liquid Chromatography (HPLC) being the industry standard for its determination.

SupplierProduct NameCAS NumberPurity GradeAnalytical Method
Chem-ImpexThis compound127132-38-1≥ 99%HPLC
Sigma-AldrichBoc-Tyr(Allyl)-OH127132-38-1≥ 98.0%HPLC

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification of this compound

The synthesis of this compound is typically a two-step process commencing with the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the O-allylation of the phenolic hydroxyl group.

Experimental Protocols

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-tyrosine)

This initial step involves the protection of the amino group of L-tyrosine.

  • Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (or Potassium hydroxide), Dioxane, Water, Ethyl acetate, Petroleum ether, Hydrochloric acid.

  • Procedure:

    • Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide to create an alkaline environment.

    • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane portion-wise while maintaining the alkaline pH.

    • Allow the reaction to stir at room temperature overnight.

    • After the reaction is complete, perform an extraction with a non-polar organic solvent like petroleum ether to remove unreacted (Boc)₂O and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute solution of hydrochloric acid. This will precipitate the Boc-L-tyrosine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-tyrosine.

Part 2: Synthesis of this compound

The second step is the etherification of the phenolic hydroxyl group of Boc-L-tyrosine with an allyl group.

  • Materials: Boc-L-tyrosine, Allyl bromide, a suitable base (e.g., Sodium bicarbonate, Potassium carbonate), a suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile).

  • Procedure:

    • Dissolve the synthesized Boc-L-tyrosine in a suitable polar aprotic solvent such as DMF or acetonitrile.

    • Add a mild base, such as sodium bicarbonate or potassium carbonate, to the solution.

    • To this mixture, add allyl bromide dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and slowly add a less polar co-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Column Chromatography: For more challenging purifications, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

G cluster_0 Synthesis of Boc-L-tyrosine cluster_1 Synthesis of this compound L-tyrosine L-tyrosine Boc_protection Boc Protection ((Boc)2O, Base) L-tyrosine->Boc_protection Crude_Boc_Tyr Crude Boc-L-tyrosine Boc_protection->Crude_Boc_Tyr Purification_1 Work-up & Purification Crude_Boc_Tyr->Purification_1 Pure_Boc_Tyr Pure Boc-L-tyrosine Purification_1->Pure_Boc_Tyr Pure_Boc_Tyr_2 Pure Boc-L-tyrosine O_allylation O-Allylation (Allyl bromide, Base) Pure_Boc_Tyr_2->O_allylation Crude_Product Crude this compound O_allylation->Crude_Product Purification_2 Recrystallization or Column Chromatography Crude_Product->Purification_2 Final_Product Pure this compound Purification_2->Final_Product

Synthetic workflow for this compound.

Quality Control and Purity Analysis

A rigorous quality control process is essential to ensure the suitability of this compound for its intended applications. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reversed-phase HPLC method is typically used.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 220 nm or 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.

G Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Analysis Data Analysis (Purity Assessment) HPLC_System->Data_Analysis

General workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation of this compound and for identifying any organic impurities. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis: The proton NMR spectrum will confirm the presence of the Boc group (a singlet around 1.4 ppm), the allyl group (multiplets in the 4.5-6.1 ppm region), the aromatic protons, and the chiral alpha-proton of the tyrosine backbone.

  • ¹³C NMR Analysis: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, the carbons of the Boc and allyl groups, and the carbons of the tyrosine backbone, confirming the overall carbon framework of the molecule.

The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of this compound, ensuring its quality for demanding applications in research and development.

Commercial Availability and Application of Boc-O-allyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine) and its application in chemical synthesis, with a primary focus on solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, product specifications, and experimental protocols.

Introduction to this compound

This compound is a protected amino acid derivative crucial for the synthesis of complex peptides and other organic molecules. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection that is readily removed under acidic conditions. The O-allyl ether on the tyrosine side-chain offers a semi-permanent protecting group that is orthogonal to the Boc group, meaning it can be selectively removed under specific conditions without affecting the Boc group or many other common protecting groups. This orthogonality is highly advantageous in peptide chemistry for applications such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides.

Commercial Availability

This compound is readily available from several chemical suppliers. The following tables summarize the product specifications and purchasing information from a selection of prominent vendors.

Table 1: Product Specifications of Commercial this compound
SupplierProduct Name/SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
Chem-Impex This compound127132-38-1C₁₇H₂₃NO₅321.4≥ 99% (HPLC)White crystalline powder
Sigma-Aldrich Boc-Tyr(Allyl)-OH127132-38-1C₁₇H₂₃NO₅321.37≥ 98.0% (HPLC)Powder
ChemUniverse This compound127132-38-1C₁₇H₂₃NO₅321.3795%Not Specified
Table 2: Purchasing Information for this compound
SupplierCatalog NumberQuantityPrice (USD)
Chem-Impex 063221g, 5g, 25gContact for quote
Sigma-Aldrich 785395 g$102.75 (List Price $137.00)
ChemUniverse P455731g$68.00

Note: Prices are subject to change and may vary based on institutional agreements and promotions. It is recommended to consult the suppliers' websites for the most current pricing.

Synthesis of this compound

For researchers interested in synthesizing this reagent in-house, a general protocol involves the protection of L-tyrosine with a Boc group, followed by the allylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

  • Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.

  • Add potassium carbonate (K₂CO₃) to the solution and cool to 0°C.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add water and acidify to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH.

Part 2: Synthesis of N-α-Boc-O-allyl-L-tyrosine

  • Dissolve Boc-Tyr-OH in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Add allyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_of_Boc_O_allyl_L_tyrosine Tyrosine L-Tyrosine Boc_Tyr_OH Boc-Tyr-OH Tyrosine->Boc_Tyr_OH (Boc)₂O, Base Boc_Tyr_All_OH This compound Boc_Tyr_OH->Boc_Tyr_All_OH Allyl Bromide, Base

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-strategy SPPS. The O-allyl group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for neutralization (e.g., diisopropylethylamine, DIEA). It can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: Boc-SPPS using this compound

This protocol outlines a general cycle for the incorporation of this compound into a peptide chain on a solid support (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).

1. Resin Preparation:

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Wash the resin with DCM (3x) and DMF (3x).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

  • Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

  • Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-Boc Resin_Peptide_NH2 Resin-Peptide-NH₂ Resin_Peptide_Boc->Resin_Peptide_NH2 Boc Deprotection (TFA/DCM) Resin_Peptide_AA_Boc Resin-Peptide-AA-Boc Resin_Peptide_NH2->Resin_Peptide_AA_Boc Coupling (Boc-AA-OH, HBTU, DIEA) Resin_Peptide_AA_Boc->Resin_Peptide_Boc Repeat Cycle

Caption: General Boc-SPPS Cycle.

Experimental Protocol: On-Resin O-Allyl Deprotection

This step is performed after the desired peptide sequence has been assembled and before the final cleavage from the resin.

  • Swell the peptide-resin in anhydrous and deoxygenated DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a deprotection cocktail: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents relative to resin loading) in the same solvent.

  • Add a scavenger, such as phenylsilane (PhSiH₃, ~20 equivalents), to the palladium solution.

  • Add the deprotection cocktail to the swollen resin.

  • Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Drain the reaction mixture.

  • Wash the resin extensively with the reaction solvent (e.g., DCM or THF), followed by DMF, and finally DCM to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to scavenge residual palladium.

  • The deprotected hydroxyl group of the tyrosine side-chain is now available for further modification if desired.

Allyl_Deprotection_Workflow cluster_0 On-Resin Allyl Deprotection Start Peptide-Resin with O-Allyl-Tyr Swell Swell Resin (DCM or THF) Start->Swell Reaction Add Cocktail to Resin Agitate at RT Swell->Reaction Prepare_Cocktail Prepare Deprotection Cocktail (Pd(PPh₃)₄, Phenylsilane) Prepare_Cocktail->Reaction Wash Wash Resin Extensively Reaction->Wash End Peptide-Resin with Free Tyr-OH Wash->End

Caption: On-Resin O-Allyl Deprotection Workflow.

Final Cleavage and Purification

After all synthetic steps on the resin are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Experimental Protocol: Final Cleavage (Boc/Bzl Strategy)

  • Caution: This procedure typically involves the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed in a specialized apparatus within a fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail containing the strong acid and scavengers (e.g., anisole, p-cresol, or thioanisole) to trap reactive carbocations generated during deprotection.

  • Cool the peptide-resin in the cleavage apparatus to 0°C.

  • Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.

  • Evaporate the strong acid under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a commercially accessible and highly useful reagent for the synthesis of complex peptides. Its key feature is the orthogonality of the O-allyl protecting group with the Boc-based SPPS strategy, allowing for selective on-resin manipulations. The protocols provided in this guide offer a framework for the successful synthesis and application of this valuable building block in peptide research and drug development. Researchers should always refer to the specific technical data sheets from their supplier for the most accurate product information and adhere to all laboratory safety guidelines when performing the described chemical transformations.

Methodological & Application

Application Notes and Protocols for Boc-O-allyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-O-allyl-L-tyrosine in solid-phase peptide synthesis (SPPS). This versatile building block offers an orthogonal protection strategy, enabling the synthesis of complex peptides, including those with post-translational modifications like phosphorylation.

Introduction

Nα-Boc-O-allyl-L-tyrosine is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by an allyl ether. The Boc group is acid-labile and is removed at each step of peptide chain elongation in Boc-SPPS. The key feature of this reagent is the allyl protecting group, which is stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS. This orthogonality allows for the selective deprotection of the tyrosine side chain on the solid support, opening avenues for site-specific modifications such as phosphorylation, glycosylation, or labeling.[1]

A primary application of Boc-O-allyl-L-tyrosine is in the synthesis of phosphotyrosine-containing peptides.[2][3] These peptides are crucial tools for studying signal transduction pathways mediated by protein tyrosine kinases and phosphatases.[2][3] The O-allyl group can be selectively removed on-resin, and the liberated hydroxyl group can then be phosphorylated.

Key Applications

  • Orthogonal Protection Strategy: The allyl group is stable to both acidic (TFA) and basic (piperidine) conditions used in standard SPPS, making it fully orthogonal to both Boc and Fmoc strategies.[4]

  • Synthesis of Phosphotyrosine Peptides: It serves as a precursor for the site-specific introduction of phosphotyrosine. The on-resin deprotection of the allyl group followed by a phosphorylation step allows for the precise placement of this critical post-translational modification.[2][3]

  • Preparation of Cyclic Peptides: The deprotected tyrosine side chain can be used as an anchor point for on-resin cyclization with other side chains, such as aspartic acid or lysine, to form lactam bridges.

  • Synthesis of Modified Peptides: The free hydroxyl group, after deprotection, can be a site for various modifications, including glycosylation, sulfation, or attachment of reporter molecules.

Experimental Protocols

General Boc-SPPS Workflow

The incorporation of this compound follows the standard Boc-SPPS cycle. This workflow involves the stepwise addition of Boc-protected amino acids to a growing peptide chain on a solid support.

Resin Start: Resin Support (e.g., Merrifield, PAM) Swell 1. Swell Resin (DCM) Resin->Swell Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization 3. Neutralization (5% DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash 5. Wash (DCM, DMF) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat If not final residue Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Wash->Final_Cleavage If final residue Repeat->Deprotection

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for Coupling of this compound

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 10 minutes.

    • Alternatively, use a pre-dissolved solution of HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol for On-Resin Deprotection of the O-allyl Group

This protocol describes the selective removal of the O-allyl protecting group from the tyrosine side chain on the resin-bound peptide. This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl-protected tyrosine) in anhydrous DCM. Add phenylsilane (10-20 equivalents).

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5x) to remove the palladium catalyst and scavenger byproducts.

    • A wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can be performed to scavenge residual palladium, followed by further DMF and DCM washes.

Quantitative Data Summary

While specific quantitative data for the coupling efficiency and deprotection yield of this compound can vary depending on the peptide sequence and reaction conditions, the following tables provide a summary of expected outcomes based on literature reports for similar systems.

Table 1: Coupling Efficiency of Boc-Protected Amino Acids

Coupling ReagentTypical Coupling TimeRacemization RiskExpected Efficiency
DIC/HOBt1 - 4 hoursLow to Moderate>99%
HBTU/DIEA15 - 60 minutesLow>99.5%
HATU/DIEA15 - 60 minutesVery Low>99.5%

Note: Efficiency is highly sequence-dependent. Difficult couplings may require double coupling or alternative reagents.

Table 2: On-Resin O-allyl Deprotection Efficiency

Palladium CatalystScavengerReaction TimeExpected YieldPurity
Pd(PPh₃)₄Phenylsilane1 - 2 hoursHigh (>95%)High (>98%)
Pd(PPh₃)₄Borane dimethylamine complex40 minutesQuantitativeHigh

Note: Yields and purity are based on qualitative and semi-quantitative reports. Optimization may be required for specific sequences.

Application Example: Synthesis of a Phosphotyrosine-Containing Src Kinase Substrate

A key application of this compound is the synthesis of phosphopeptides to study kinase signaling. The following workflow illustrates the synthesis of a substrate for Src kinase, a non-receptor tyrosine kinase involved in cell growth and proliferation. A common substrate sequence is derived from p34cdc2: KVEKIGEGT YGVVYK, where the central tyrosine is the phosphorylation site.[4]

cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Assay Kinase Activity Assay Start 1. Assemble Peptide Chain (KVEKIGEGT(Boc-Y(All))GVVYK) Deprotect_Allyl 2. Selective O-allyl Deprotection [Pd(PPh3)4, PhSiH3] Start->Deprotect_Allyl Phosphorylate 3. On-Resin Phosphorylation (e.g., phosphoramidite chemistry) Deprotect_Allyl->Phosphorylate Cleave 4. Cleavage and Global Deprotection (HF or TFMSA) Phosphorylate->Cleave Purify 5. Purify Phosphopeptide (RP-HPLC) Cleave->Purify Assay 6. In vitro Kinase Assay Purify->Assay Src_Kinase Src Kinase Src_Kinase->Assay ATP ATP ATP->Assay Detection 7. Detect Phosphorylation (e.g., Anti-pTyr Antibody, MS) Assay->Detection

Caption: Workflow for the synthesis and application of a phosphotyrosine peptide.

This workflow demonstrates the utility of this compound in creating tools to investigate important biological pathways. The synthesized phosphopeptide can be used in in vitro kinase assays to screen for inhibitors of Src kinase, which are potential therapeutic agents in oncology.[4] The signaling pathway involving Src kinase is a central hub in cellular communication, regulating processes like cell growth, differentiation, and migration.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase (inactive) RTK->Src activates Src_active Src Kinase (active) Src->Src_active Substrate Substrate Protein (e.g., p34cdc2) Src_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate (pTyr) Substrate->pSubstrate Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) pSubstrate->Downstream Response Cellular Response (Growth, Proliferation, Migration) Downstream->Response

Caption: Simplified Src kinase signaling pathway.

Conclusion

This compound is a valuable reagent for solid-phase peptide synthesis, particularly when site-specific modification of the tyrosine side chain is required. Its orthogonal nature relative to standard Boc and Fmoc protecting groups provides synthetic flexibility. The protocols and data presented here offer a foundation for the successful application of this building block in the synthesis of complex and modified peptides for research and drug development.

References

Application Notes and Protocols for the Incorporation of Boc-O-allyl-L-tyrosine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of N-α-tert-Butoxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine) into synthetic peptides using Boc-chemistry solid-phase peptide synthesis (SPPS). Detailed protocols for both the coupling of this modified amino acid and the selective deprotection of the O-allyl group are presented, along with comparative data for key reagents.

Introduction

This compound is a valuable building block in peptide chemistry. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, which is readily removed under moderately acidic conditions. The O-allyl ether serves as a semi-permanent protecting group for the phenolic hydroxyl function of tyrosine. A key advantage of the allyl group is its orthogonality to the Boc group and many other common side-chain protecting groups used in Boc-SPPS. The allyl group is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid) and the strong acids used for final cleavage from the resin (e.g., hydrogen fluoride). It can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for site-specific modification of the tyrosine residue on the solid support or in solution.[1][2][3]

This protocol details the incorporation of this compound into a peptide sequence using standard Boc-SPPS, followed by the on-resin deprotection of the O-allyl group.

Data Presentation

The efficiency of both the coupling of this compound and the subsequent deprotection of the O-allyl group are critical for the successful synthesis of the target peptide. The following tables provide a summary of quantitative data for common coupling reagents and allyl deprotection conditions.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Boc-Amino Acids

Due to the steric bulk of the O-allyl group, the coupling of this compound can be challenging. The following data, generalized for sterically hindered amino acids, can guide the selection of an appropriate coupling reagent.[4][5]

Coupling ReagentClassTypical Coupling TimeRelative EfficiencyKey Considerations
HATU Uronium/Aminium Salt15 - 45 minutesExcellentHighly efficient for difficult couplings; recommended for sterically hindered residues.[4]
HBTU Uronium/Aminium Salt30 - 60 minutesVery GoodA reliable and cost-effective choice for most couplings.[4][6]
PyBOP Phosphonium Salt30 - 60 minutesVery GoodEffective for sterically hindered amino acids; byproducts are generally not problematic.[4][6]
DIC/HOBt Carbodiimide/Additive1 - 4 hoursGoodA classic and economical option, though may require longer reaction times or double coupling for hindered residues.[4]

Table 2: Comparison of Catalysts and Scavengers for O-Allyl Deprotection

The selective removal of the O-allyl group is typically achieved via a palladium(0)-catalyzed reaction. The choice of catalyst and scavenger can influence the reaction efficiency and cleanliness.

Palladium(0) CatalystScavengerTypical Reaction TimeYieldKey Considerations
Pd(PPh₃)₄ Phenylsilane1 - 2 hoursHighMost common and reliable catalyst. Phenylsilane is an effective hydride donor that minimizes side reactions.[7][8][9]
Pd(PPh₃)₄ Morpholine2 - 4 hoursGood to HighA common nucleophilic scavenger.[10]
Pd(PPh₃)₄ Dimedone2 - 4 hoursGoodAnother effective nucleophilic scavenger.[10]
Pd₂(dba)₃ Phenylsilane1 - 2 hoursHighA suitable alternative to Pd(PPh₃)₄, often used in situ with a phosphine ligand.

Experimental Protocols

3.1. Incorporation of this compound using Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIPEA in DCM

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[2][3]

    • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution (5% DIPEA in DCM) to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, continue the coupling for another hour or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (5% DIPEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling: This compound + HBTU/DIPEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Positive (Recouple) end End of Cycle: Elongated Peptide-Resin kaiser->end Negative

Boc-SPPS cycle for incorporating this compound.

3.2. On-Resin Deprotection of the O-Allyl Group

This protocol describes the selective removal of the O-allyl group from the tyrosine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing O-allyl-tyrosine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon source

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30-60 minutes under an inert atmosphere (Nitrogen or Argon).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the allyl-protected tyrosine) in anhydrous DCM or THF. Add the scavenger, for example, Phenylsilane (20-25 equivalents).[8]

  • Deprotection Reaction:

    • Drain the solvent from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Monitoring the Reaction: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and Mass Spectrometry.

  • Washing:

    • Once the deprotection is complete, drain the reaction solution.

    • Wash the resin extensively with THF (3x), DCM (3x), and a solution of 0.5% DIPEA in DMF (2x) to remove the palladium catalyst and scavenger byproducts.

    • Finally, wash with DMF (3x) and DCM (3x).

The peptide-resin now has a free tyrosine hydroxyl group, which can be used for further modifications, or the peptide can be cleaved from the resin.

Allyl_Deprotection_Workflow cluster_resin On-Resin cluster_wash Washing peptide_resin_allyl Peptide-Resin with O-allyl-Tyr deprotection_step Add Deprotection Cocktail: Pd(PPh₃)₄ + Phenylsilane in DCM/THF peptide_resin_allyl->deprotection_step agitation Agitate at RT (1-2 hours) under inert atmosphere deprotection_step->agitation wash_steps Wash with: - THF - DCM - 0.5% DIPEA in DMF - DMF - DCM agitation->wash_steps peptide_resin_free_tyr Peptide-Resin with free Tyr-OH wash_steps->peptide_resin_free_tyr

Workflow for on-resin O-allyl deprotection.

Signaling Pathways and Mechanisms

4.1. Mechanism of Palladium-Catalyzed O-Allyl Deprotection (Tsuji-Trost Reaction)

The deprotection of the O-allyl group proceeds via a Tsuji-Trost type reaction.[11][12] The mechanism involves the following key steps:

  • Oxidative Addition: The Palladium(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allyl-Palladium(II) complex.

  • Nucleophilic Attack: A nucleophile (scavenger) attacks the π-allyl complex. In the case of a "soft" nucleophile, the attack is directly on the allyl group. With a "hard" nucleophile like a hydride from phenylsilane, the attack may occur at the palladium center, followed by reductive elimination.

  • Catalyst Regeneration: The product is released, and the Palladium(0) catalyst is regenerated, allowing it to participate in another catalytic cycle.

Tsuji_Trost_Mechanism cluster_cycle start Peptide-Tyr-O-Allyl + Pd(0)L₂ pi_allyl_complex π-Allyl-Pd(II) Complex start->pi_allyl_complex Oxidative Addition nucleophilic_attack Nucleophilic Attack by Scavenger (e.g., PhSiH₃) pi_allyl_complex->nucleophilic_attack product_release Product Release & Catalyst Regeneration nucleophilic_attack->product_release product_release->start Catalytic Cycle end Peptide-Tyr-OH + Allyl-Scavenger + Pd(0)L₂ product_release->end

Mechanism of Pd-catalyzed O-allyl deprotection.

References

Application Notes and Protocols for Boc-O-allyl-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Boc-O-allyl-L-tyrosine, a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, recommended coupling reactions with various reagents, and step-by-step experimental protocols. The information is intended to assist researchers in optimizing the incorporation of this versatile amino acid derivative into synthetic peptides for applications in drug discovery and development.

Introduction

N-α-Boc-O-allyl-L-tyrosine is a valuable derivative of L-tyrosine used in peptide synthesis.[1][2] It features two critical protective groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and an allyl group on the phenolic hydroxyl side chain. This protection scheme offers significant advantages in peptide chemistry:

  • Boc Protection: The acid-labile Boc group provides temporary protection of the N-terminus, allowing for stepwise elongation of the peptide chain. It is typically removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).

  • Allyl Side-Chain Protection: The allyl group offers semi-permanent protection for the tyrosine side chain. It is stable to the acidic conditions used for Boc deprotection, making it an orthogonal protecting group.[3][4][5] This orthogonality is crucial for synthesizing complex peptides, as it allows for selective deprotection of the side chain for modifications such as cyclization or branching while the peptide remains on the solid support.[3][6]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the efficient incorporation of Boc-O-allyl-L-tyrosine. While specific data for this derivative is not extensively published, the steric hindrance is less than that of Boc-Tyr(Boc)-OH. The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide.[7]

Coupling ReagentClassTypical Coupling TimeRelative Efficiency for Hindered CouplingsRisk of RacemizationKey Advantages
HATU Uronium/Aminium Salt15 - 45 minutesExcellentVery LowHighly efficient, recommended for difficult couplings.[7][8][9]
HBTU Uronium/Aminium Salt30 - 60 minutesVery GoodLowFaster than DIC/HOBt, reliable for most couplings.[7][8][9]
PyBOP Phosphonium Salt30 - 60 minutesVery GoodLowGood for sterically hindered couplings; byproducts are not carcinogenic.[7][8]
DIC/HOBt Carbodiimide1 - 4 hoursGoodLow to ModerateCost-effective and widely used.[7][8][10]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.

Diagram: General Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound + Coupling Reagent wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test wash3 Wash (DMF, DCM) end End: Elongated Peptide wash3->end kaiser_test->coupling Positive (Recouple) kaiser_test->wash3 Negative

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially in challenging sequences.[7][11]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[7]

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[7]

  • Washing: Wash the resin with DMF (3x).[7]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.[7]

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[7]

Protocol 2: Coupling using HBTU

HBTU is a reliable and efficient coupling reagent suitable for most applications.[7][11]

  • Resin Preparation, Deprotection, Neutralization, and Washing: Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.

  • Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[7]

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[7]

Protocol 3: Coupling using DIC/HOBt

This is a cost-effective method but may require longer reaction times.[7][10][11]

  • Resin Preparation, Deprotection, Neutralization, and Washing: Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[7]

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[7]

Orthogonal Deprotection of the Allyl Group

The allyl group can be selectively removed from the tyrosine side chain while the peptide is still attached to the resin, allowing for on-resin modifications. This is typically achieved using a palladium(0) catalyst.

Diagram: Orthogonal Deprotection and On-Resin Modification

Orthogonal_Deprotection start Start: Resin-Bound Peptide with Boc-Tyr(allyl) allyl_deprotection Allyl Deprotection (e.g., Pd(PPh₃)₄, Phenylsilane) start->allyl_deprotection wash1 Wash (DCM, DMF) allyl_deprotection->wash1 on_resin_modification On-Resin Modification (e.g., Cyclization, Branching, Labeling) wash1->on_resin_modification wash2 Wash (Relevant Solvents) on_resin_modification->wash2 continue_synthesis Continue Peptide Synthesis or Final Cleavage wash2->continue_synthesis end End: Modified Peptide continue_synthesis->end

Caption: Workflow for orthogonal deprotection and on-resin modification.

Protocol 4: Allyl Group Deprotection

This protocol describes the removal of the allyl ether from the tyrosine side chain.

  • Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 24 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.[12] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: Wash the resin thoroughly with DCM (3x), a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3x), and DCM (3x).

Final Cleavage and Purification

After the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining protecting groups (including the Boc group if not already removed, and other side-chain protecting groups) are removed.

Protocol 5: Final Cleavage from Resin

A common cleavage cocktail for peptides containing sensitive residues like tyrosine is Reagent K.[13]

  • Cleavage Cocktail Preparation: Prepare Reagent K by mixing TFA (94%), water (2.5%), ethanedithiol (EDT, 2.5%), and thioanisole (1%).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry the crude peptide under vacuum.

Protocol 6: Purification and Characterization

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Purification: Purify the peptide using a preparative RP-HPLC column (e.g., C18) with a gradient of increasing ACN concentration in water (both containing 0.1% TFA).

  • Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.

Conclusion

This compound is a highly useful building block for the synthesis of complex peptides. Its orthogonal protection scheme allows for selective on-resin modifications, expanding the possibilities for creating novel peptide architectures for research and therapeutic development. The successful incorporation of this amino acid derivative relies on the selection of appropriate coupling reagents and adherence to optimized protocols for coupling, deprotection, and purification.

References

Application Notes and Protocols for the Deprotection of O-Allyl-Tyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of the allyl group from O-allyl-tyrosine residues, a critical step in peptide synthesis and the development of complex biomolecules. The allyl protecting group offers significant advantages due to its stability under various conditions and its orthogonal removal, which prevents the formation of reactive carbocations that can lead to side reactions with sensitive residues like tryptophan, methionine, and cysteine.[1]

Introduction to Allyl Protection in Peptide Synthesis

The use of allyl protecting groups for the side chains of amino acids, such as the hydroxyl group of tyrosine, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This strategy is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group.[1][2][3] This orthogonality allows for the selective deprotection of the allyl group while the peptide remains attached to the solid support, enabling on-resin modifications such as cyclization, branching, or the introduction of labels.[3][4] The deprotection is typically achieved under mild, neutral conditions using a transition metal catalyst, most commonly a palladium(0) complex.[1]

Palladium-Catalyzed Deprotection Methods

The most prevalent method for the removal of the allyl group from O-allyl-tyrosine is through a palladium(0)-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction.[5] This process involves the formation of a π-allyl palladium complex, followed by the nucleophilic attack of a scavenger molecule, which regenerates the palladium(0) catalyst and releases the deprotected tyrosine residue.[5][6]

Several variations of this method exist, differing primarily in the choice of the palladium catalyst, the allyl cation scavenger, and the solvent system. The selection of the appropriate conditions is crucial to ensure efficient deprotection without affecting other protecting groups or sensitive amino acid residues in the peptide sequence.

Summary of Common Deprotection Conditions
CatalystScavengerSolventTemperatureTimeKey Features & Considerations
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Phenylsilane (PhSiH₃)Dichloromethane (DCM) or DMF/DCMRoom Temperature to 35°C30 min - 3 hEfficient and clean reaction. Phenylsilane is an effective scavenger.[5][7][8] Microwave irradiation can accelerate the reaction.[7]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)N-Methylmorpholine (NMM) & Acetic AcidChloroform (CHCl₃)Room Temperature20 - 60 minA common method suitable for automated peptide synthesis.[2][9] The presence of a mild acid and base is crucial.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)MorpholineTetrahydrofuran (THF) or Dichloromethane (DCM)Room Temperature1 - 3 hA classic and widely used scavenger. Can be basic, so compatibility with other protecting groups should be considered.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) & Triphenylphosphine (PPh₃)Butylamine & Formic AcidTetrahydrofuran (THF)50°C0.5 - 1 hUsed for simultaneous deprotection of allyl and allyloxycarbonyl (Alloc) groups.[2]
10% Palladium on Carbon (Pd/C)-Methanol (MeOH)Room TemperatureNot specifiedA heterogeneous catalyst that can be easily removed by filtration. The reaction may proceed via a single electron transfer (SET) process.[10]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Barbituric acid derivativesMethanol (MeOH) or aqueous 1,4-dioxaneRoom TemperatureNot specifiedProceeds under mild conditions and is compatible with a wide variety of functional groups.[10]

Experimental Protocols

Protocol 1: On-Resin Deprotection of O-Allyl-Tyrosine using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for the deprotection of O-allyl-tyrosine in a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing O-allyl-tyrosine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Shaker or vortex mixer

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution in a separate vial. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) in DCM (~4 mL).[5]

  • Add phenylsilane (2.0 mmol, 0.247 mL) to the palladium solution and mix gently.[5]

  • Add the deprotection solution to the swollen resin.

  • Shake the reaction vessel at room temperature for 2 hours.[5] For larger peptides or difficult sequences, the reaction time may be extended to 3 hours.[8]

  • Drain the reaction solution.

  • Wash the resin extensively with DCM (5 x 1 min).

  • Wash the resin with DMF (5 x 1 min).

  • To ensure complete removal of palladium residues, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF for 30 minutes, followed by thorough washing with DMF and DCM.

  • The deprotected peptide-resin is now ready for the next step in the synthesis.

Protocol 2: Automated On-Resin Deprotection using Pd(PPh₃)₄, NMM, and Acetic Acid

This protocol is adapted for use in an automated peptide synthesizer.

Materials:

  • Peptide-resin containing O-allyl-tyrosine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N-Methylmorpholine (NMM)

  • Acetic Acid (HOAc)

  • Chloroform (CHCl₃), peptide synthesis grade

  • Automated peptide synthesizer

Procedure:

  • Swell the peptide-resin in CHCl₃ within the synthesizer's reaction vessel.[9]

  • Program the synthesizer to deliver the following reagents in order to the reaction vessel (quantities are per gram of resin):

    • Chloroform (CHCl₃) (~35 mL)[9]

    • Acetic Acid (0.5 mL)[9]

    • N-Methylmorpholine (2.5% v/v)[2]

    • A solution of Pd(PPh₃)₄ in CHCl₃ (0.3 equivalents based on resin substitution)[9]

  • Set the synthesizer to shake or agitate the reaction mixture at room temperature for 20 to 60 minutes.[9]

  • After the reaction time, the synthesizer should drain the solution and perform a series of washes with CHCl₃ and then DCM.

  • A final wash with a chelating agent solution can be programmed to remove palladium residues.

Visualizations

Signaling Pathways and Experimental Workflows

Deprotection_Mechanism OAllylTyr O-Allyl-Tyrosine (on resin) PiAllyl π-Allyl-Pd(II) Complex OAllylTyr->PiAllyl Coordination & Oxidative Addition Pd0 Pd(PPh₃)₄ Pd0->PiAllyl DeprotectedTyr Deprotected Tyrosine (on resin) PiAllyl->DeprotectedTyr Nucleophilic Attack AllylScavengerProduct Allylated Scavenger PiAllyl->AllylScavengerProduct Pd0_regenerated Pd(PPh₃)₄ (regenerated) PiAllyl->Pd0_regenerated Reductive Elimination Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl

Caption: Mechanism of Palladium-Catalyzed O-Allyl Deprotection.

Deprotection_Workflow Start Start: Peptide-Resin with O-Allyl-Tyr Swell 1. Swell Resin (e.g., in DCM) Start->Swell AddSolution 3. Add Deprotection Solution to Resin Swell->AddSolution Prepare 2. Prepare Deprotection Solution (Pd(PPh₃)₄ + Scavenger in Solvent) Prepare->AddSolution React 4. Shake at Room Temperature (0.5 - 3 hours) AddSolution->React Drain 5. Drain Solution React->Drain WashDCM 6. Wash with DCM Drain->WashDCM WashDMF 7. Wash with DMF WashDCM->WashDMF Chelate 8. (Optional) Wash with Palladium Chelator WashDMF->Chelate End End: Deprotected Peptide-Resin Chelate->End

Caption: Experimental Workflow for On-Resin Allyl Deprotection.

Decision_Tree Start Select Deprotection Method Automated Automated Synthesis? Start->Automated Method_Auto Use Pd(PPh₃)₄ / NMM / HOAc in CHCl₃ Automated->Method_Auto Yes Manual Manual Synthesis Automated->Manual No Sensitive Other Sensitive Groups Present? Manual->Sensitive Method_Mild Use Pd(PPh₃)₄ / PhSiH₃ in DCM Sensitive->Method_Mild Yes Method_Standard Use Pd(PPh₃)₄ / Morpholine in THF/DCM Sensitive->Method_Standard No

Caption: Decision Tree for Selecting an Allyl Deprotection Method.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and drug development, enabling the introduction of novel chemical functionalities. Boc-O-allyl-L-tyrosine is a versatile derivative of the amino acid tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group for enhanced stability and an O-allyl group that serves as a bioorthogonal handle.[1][2] Once the Boc group is removed, O-allyl-L-tyrosine can be site-specifically incorporated into a target protein using amber stop codon suppression technology with an engineered aminoacyl-tRNA synthetase (aaRS).[3][4] The incorporated allyl group can then be chemically modified, for instance, through palladium-catalyzed deprotection to reveal a natural tyrosine residue or through reactions like thiol-ene "click" chemistry for the attachment of various molecular probes.[1][2][5]

These application notes provide detailed protocols for the incorporation of O-allyl-L-tyrosine into proteins in E. coli, followed by deprotection and subsequent modification, offering a comprehensive guide for researchers aiming to leverage this technology for their specific applications, including peptide synthesis, drug development, and bioconjugation.[2][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms Boc-L-Tyr(All)-OH[2]
CAS Number 127132-38-1[2]
Molecular Formula C₁₇H₂₃NO₅[2]
Molecular Weight 321.37 g/mol [2]
Appearance White to off-white powder[5]
Purity ≥98.0% (HPLC)[6]
Storage Temperature 2-8°C[6]
Table 2: Quantitative Parameters for Experimental Procedures
ParameterTypical Value/RangeMethod of AnalysisReference(s)
O-allyl-L-tyrosine Incorporation Efficiency >95%Mass Spectrometry (LC-MS/MS)[7][8]
Protein Yield with UAA 50-80% of wild-typeSDS-PAGE, Bradford Assay
Palladium-Catalyzed Deprotection Yield 82-97%HPLC, Mass Spectrometry[1]
Thiol-Ene Reaction Conversion High (>90%)Mass Spectrometry, Fluorescence[5][9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of O-allyl-L-tyrosine into a Target Protein in E. coli

This protocol describes the expression of a target protein containing O-allyl-L-tyrosine at a specific site using the amber stop codon (TAG) suppression method. This requires a plasmid encoding the target gene with a TAG codon at the desired position and a second plasmid (e.g., pEVOL) encoding an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA.[10]

Materials:

  • E. coli BL21(DE3) cells

  • Plasmid encoding the gene of interest with an in-frame amber (TAG) codon

  • pEVOL plasmid encoding the engineered O-allyl-tyrosyl-tRNA synthetase and its cognate tRNA

  • Luria-Bertani (LB) medium and LB agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • O-allyl-L-tyrosine (after removal of the Boc protecting group)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the plasmid for your protein of interest (with the TAG codon) and the pEVOL plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture.

  • Add O-allyl-L-tyrosine to a final concentration of 1 mM.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce the expression of the engineered synthetase and tRNA by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of your target protein by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 30°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of O-allyl-L-tyrosine by mass spectrometry. The incorporation efficiency can be quantified by comparing the intensities of the mass peaks corresponding to the full-length protein with and without the unnatural amino acid.[7][11]

Protocol 2: Palladium-Catalyzed Deprotection of the O-allyl Group

This protocol describes the removal of the O-allyl group from the incorporated tyrosine analog on the purified protein, yielding a native tyrosine residue. This procedure is adapted from protocols for small molecules and peptides and may require optimization for specific proteins.[1][6][12]

Materials:

  • Purified protein containing O-allyl-L-tyrosine

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger (e.g., Phenylsilane or 1,3-dimethylbarbituric acid)

  • Dichloromethane (DCM) or another suitable organic solvent to dissolve the palladium catalyst

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation: Prepare a stock solution of Pd(PPh₃)₄ in DCM (e.g., 10 mM). Prepare a stock solution of the allyl scavenger in the reaction buffer or a compatible solvent.

  • Reaction Setup: In a reaction vessel, dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Degas the protein solution by bubbling with an inert gas for 10-15 minutes to remove oxygen, as palladium catalysts can be sensitive to air.[6]

  • Deprotection Reaction:

    • Add the allyl scavenger to the protein solution. A 20-fold molar excess relative to the protein is a good starting point.[12]

    • Add the Pd(PPh₃)₄ solution to the reaction mixture. A 0.2-0.5 molar equivalent relative to the protein is typically sufficient.[12]

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.[12]

  • Monitoring the Reaction: Monitor the progress of the deprotection by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Quenching and Purification: Once the reaction is complete, the palladium catalyst and scavenger can be removed by dialysis, size-exclusion chromatography, or affinity purification if the protein has a tag.

  • Analysis: Confirm the complete removal of the allyl group by mass spectrometry. The deprotection yield can be calculated by comparing the mass peaks of the allylated and deprotected protein.[1]

Protocol 3: Thiol-Ene "Click" Chemistry for Protein Labeling

This protocol describes the labeling of the incorporated O-allyl-tyrosine with a thiol-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) via a photoinitiated thiol-ene reaction.[2][5][9]

Materials:

  • Purified protein containing O-allyl-L-tyrosine

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup: In a UV-transparent reaction vessel (e.g., a quartz cuvette), dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the thiol-containing molecule in a 10- to 50-fold molar excess over the protein.

  • Add the photoinitiator to a final concentration of 1-5 mM.

  • Photo-irradiation: Irradiate the reaction mixture with a 365 nm UV lamp for 15-60 minutes at room temperature. The optimal irradiation time may need to be determined empirically.

  • Purification: Remove the excess thiol-containing molecule and photoinitiator by dialysis, size-exclusion chromatography, or affinity purification.

  • Analysis: Confirm the successful labeling of the protein by mass spectrometry, SDS-PAGE with in-gel fluorescence (if a fluorescent thiol was used), or a functional assay relevant to the attached molecule.

Visualizations

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_modification Post-Translational Modification cluster_analysis Analysis gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene->mutagenesis plasmid_target Target Plasmid mutagenesis->plasmid_target transformation Co-transformation plasmid_target->transformation plasmid_target->transformation ecoli E. coli BL21(DE3) culture Cell Culture & Induction with O-allyl-tyrosine ecoli->culture plasmid_pevol pEVOL Plasmid (Engineered aaRS/tRNA) plasmid_pevol->transformation protein_allyl Purified Protein with O-allyl-tyrosine culture->protein_allyl deprotection Palladium-Catalyzed Deprotection protein_allyl->deprotection protein_allyl->deprotection thiol_ene Thiol-Ene 'Click' Chemistry protein_allyl->thiol_ene native_protein Protein with Native Tyrosine deprotection->native_protein labeled_protein Labeled Protein thiol_ene->labeled_protein ms_analysis Mass Spectrometry labeled_protein->ms_analysis functional_assay Functional Assay labeled_protein->functional_assay native_protein->ms_analysis native_protein->functional_assay

Caption: Experimental workflow for site-specific protein modification.

Amber_Suppression_Mechanism cluster_cellular_machinery Cellular Machinery cluster_translation Protein Translation cluster_bioorthogonal_reactions Bioorthogonal Reactions oat O-allyl-tyrosine (UAA) mjtyrrs Engineered MjTyrRS oat->mjtyrrs charged_trna O-allyl-tyrosyl-tRNA(CUA) mjtyrrs->charged_trna trna Orthogonal tRNA(CUA) trna->mjtyrrs ribosome Ribosome charged_trna->ribosome charged_trna->ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide mrna mRNA with TAG codon mrna->ribosome full_length_protein Full-length Protein with UAA polypeptide->full_length_protein allyl_group Allyl Group on Protein full_length_protein->allyl_group pd_catalyst Pd(0) Catalyst allyl_group->pd_catalyst thiol_molecule Thiol-containing Molecule allyl_group->thiol_molecule deprotected_tyr Deprotected Tyrosine pd_catalyst->deprotected_tyr labeled_protein Thiol-Ene Labeled Protein thiol_molecule->labeled_protein

Caption: Mechanism of unnatural amino acid incorporation and modification.

References

Application Notes and Protocols for Boc-O-allyl-L-tyrosine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-O-allyl-L-tyrosine is a valuable amino acid derivative for the construction of peptide libraries, offering an orthogonal protection strategy that enhances the diversity and complexity of peptides amenable to synthesis. The tert-butyloxycarbonyl (Boc) group on the α-amine allows for standard solid-phase peptide synthesis (SPPS) using Boc chemistry, while the allyl group on the tyrosine side-chain provides a selectively removable protecting group. This orthogonality is crucial for creating libraries with post-synthesis modifications at specific tyrosine residues, such as phosphorylation, glycosylation, or the attachment of labels and payloads. These application notes provide detailed protocols for the incorporation of this compound into peptide libraries using the split-and-pool method, on-bead deprotection of the allyl group, and subsequent screening and analysis of the library.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful peptide synthesis.

PropertyValue
Molecular Formula C₁₇H₂₃NO₅
Molecular Weight 321.37 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%[1]
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage Conditions Store at 2-8°C[1]

Experimental Protocols

Protocol 1: Split-and-Pool Synthesis of a Peptide Library Incorporating this compound

This protocol outlines the creation of a one-bead-one-compound (OBOC) peptide library using the split-and-pool synthesis method.[2][3][4]

Materials:

  • Boc-protected amino acids (including this compound)

  • Solid-phase synthesis resin (e.g., TentaGel NH₂ macrobeads)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Peptide synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid in DMF.

    • Activate the amino acid with a coupling reagent (e.g., DCC or HBTU/HATU) and DIEA.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Split-and-Pool Synthesis:

    • Split: Divide the resin into equal portions, one for each amino acid to be coupled at the next position.

    • Couple: In separate reaction vessels, couple the next Boc-protected amino acid (including this compound in the desired vessel) to each portion of the resin as described in step 2.

    • Pool: After coupling and washing, combine all resin portions into a single vessel and mix thoroughly.

  • Repeat: Repeat the deprotection (step 3) and split-and-pool (step 4) cycles for each subsequent position in the peptide sequence.

Protocol 2: On-Bead Allyl Group Deprotection

This protocol describes the selective removal of the allyl protecting group from the tyrosine side-chain while the peptide remains attached to the solid support. This is a key step for post-synthesis modification.

Materials:

  • Peptide-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or Morpholine)

  • DCM or a mixture of Chloroform, Acetic Acid, and N-Methylmorpholine

  • Nitrogen or Argon source

Procedure:

  • Resin Swelling: Swell the peptide-resin containing the O-allyl-tyrosine in DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail by dissolving Pd(PPh₃)₄ and the scavenger in DCM. A common cocktail consists of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

  • Incubation: Shake the reaction mixture at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DCM, followed by a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF and DCM.

  • Confirmation of Deprotection: A small sample of beads can be cleaved and analyzed by mass spectrometry to confirm the removal of the allyl group.

Protocol 3: High-Throughput Screening of the Peptide Library

This protocol provides a general workflow for screening the OBOC library to identify peptides that bind to a target of interest.

Materials:

  • Deprotected peptide library on beads

  • Target molecule (e.g., protein, antibody) labeled with a fluorescent tag or an enzyme

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microscope with fluorescence capabilities or a bead sorter

  • Micropipettes and microplates

Procedure:

  • Blocking: Incubate the peptide library beads with a blocking buffer for 1 hour to prevent non-specific binding.

  • Incubation with Target: Incubate the blocked beads with the labeled target molecule at a predetermined concentration for 1-2 hours.

  • Washing: Wash the beads extensively with the wash buffer to remove unbound target molecules.

  • Identification of "Hits":

    • Visually inspect the beads under a microscope to identify those with the highest fluorescence signal.

    • Alternatively, use a bead sorter to automatically isolate the most fluorescent beads.

  • Isolation of "Hit" Beads: Manually pick the "hit" beads using a micropipette or collect them from the bead sorter.

Protocol 4: Peptide Identification from "Hit" Beads by Mass Spectrometry

This protocol describes the final step of identifying the amino acid sequence of the peptide on the isolated "hit" beads.

Materials:

  • Isolated "hit" beads

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile/water with 0.1% formic acid)

  • MALDI-TOF or ESI mass spectrometer

Procedure:

  • Peptide Cleavage: Place a single "hit" bead in a microcentrifuge tube and add the cleavage cocktail. Incubate for 2-3 hours at room temperature to cleave the peptide from the resin.

  • Sample Preparation: Evaporate the TFA and precipitate the peptide with cold diethyl ether. Dissolve the peptide pellet in the mass spectrometry solvent.

  • Mass Spectrometry Analysis: Analyze the peptide solution using MALDI-TOF or ESI mass spectrometry to determine its molecular weight.

  • Sequencing: Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions that allow for the determination of the peptide sequence.

Quantitative Data

The success of peptide library synthesis is dependent on high coupling and deprotection efficiencies at each step. The following tables provide representative data for a hypothetical peptide synthesis.

Table 1: Representative Coupling Efficiency of this compound

Coupling CycleAmino AcidCoupling ReagentCoupling Time (hr)Coupling Efficiency (%)
1Boc-Gly-OHHBTU/DIEA2>99
2Boc-Leu-OHHBTU/DIEA2>99
3Boc-O-allyl-L-Tyr-OHHBTU/DIEA2>98
4Boc-Ala-OHHBTU/DIEA2>99

Note: Coupling efficiencies can be determined by methods such as the Kaiser test or by cleaving a small sample of resin and analyzing by HPLC.[5]

Table 2: Representative Overall Yield and Purity

Peptide SequenceTheoretical Yield (%)Crude Purity (HPLC) (%)Final Yield after Purification (%)
Ac-Ala-Tyr-Leu-Gly-NH₂857550

Note: Theoretical yield is calculated based on the initial resin loading and the number of coupling steps.[6] Crude purity is determined by RP-HPLC analysis of the cleaved peptide before purification.[1][7] Final yield is the amount of purified peptide obtained.

Visualizations

G Workflow for Peptide Library Synthesis using this compound cluster_synthesis Peptide Library Synthesis cluster_screening Screening and Hit Identification Resin_Prep Resin Preparation Split_Pool Split-and-Pool Synthesis with this compound Resin_Prep->Split_Pool Allyl_Deprotection On-Bead Allyl Deprotection Split_Pool->Allyl_Deprotection Post_Modification Post-Synthesis Modification (Optional) Allyl_Deprotection->Post_Modification Screening High-Throughput Screening Post_Modification->Screening Hit_Isolation Isolation of 'Hit' Beads Screening->Hit_Isolation Cleavage Peptide Cleavage from Bead Hit_Isolation->Cleavage MS_Analysis Mass Spectrometry Analysis & Sequencing Cleavage->MS_Analysis

Caption: Overall workflow from library synthesis to hit identification.

G Split-and-Pool Synthesis Cycle Start Resin with Free Amine Split Split Resin into N Portions Start->Split Couple_1 Couple Amino Acid 1 Split->Couple_1 Portion 1 Couple_N Couple Amino Acid N Split->Couple_N Portion N Pool Pool and Mix Resin Couple_1->Pool Couple_N->Pool Deprotect Boc Deprotection Pool->Deprotect Deprotect->Split Repeat for next cycle

Caption: The iterative process of split-and-pool synthesis.

Conclusion

The use of this compound in conjunction with split-and-pool synthesis provides a robust and versatile platform for the creation of diverse peptide libraries. The orthogonal nature of the allyl protecting group allows for site-specific modifications, greatly expanding the chemical space that can be explored in drug discovery and other life science research. By following the detailed protocols and understanding the key quantitative parameters, researchers can successfully generate and screen high-quality peptide libraries to identify novel ligands and therapeutic leads.

References

Application Notes and Protocols for Bioconjugation using Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-O-allyl-L-tyrosine in bioconjugation. This methodology leverages the palladium-catalyzed O-alkylation of the tyrosine side chain, offering a selective strategy for labeling peptides and proteins. The protocols cover the synthesis of a peptide containing the modified tyrosine residue via Boc-based Solid-Phase Peptide Synthesis (SPPS), its purification, and the subsequent bioconjugation reaction.

Introduction

Site-specific modification of biomolecules is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized therapeutic peptides. Tyrosine, with its unique phenolic side chain, presents an attractive target for such modifications. The use of O-allyl-L-tyrosine, protected with a tert-butyloxycarbonyl (Boc) group at the N-terminus, allows for its incorporation into a peptide sequence using standard SPPS techniques. The allyl group serves as a versatile handle for subsequent bioconjugation through palladium-catalyzed O-alkylation. This approach is highly selective for the tyrosine residue, proceeding under mild conditions compatible with sensitive biomolecules.[1][2][3]

The overall workflow involves three key stages:

  • Peptide Synthesis: Incorporation of this compound into the desired peptide sequence using Boc-SPPS.

  • Peptide Purification: Isolation and purification of the O-allyl-tyrosine containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Bioconjugation: Palladium-catalyzed reaction of the O-allyl-tyrosine residue with a functionalized molecule, such as a fluorescent reporter or a therapeutic agent.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide containing an O-allyl-tyrosine residue using Boc-SPPS on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine (for Fmoc chemistry, if applicable)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (2 eq.) and HOBt (2 eq.) in DMF.

    • Add DIC (2 eq.) to the solution and pre-activate for 10 minutes.

    • Neutralize the resin with 10% DIEA in DCM (2 x 1 min).

    • Wash the resin with DCM (3x) and DMF (3x).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Peptide Chain Elongation:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[4] Wash with DCM (3x) and isopropanol (2x), followed by DCM (3x).[5]

    • Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 1 min). Wash with DCM (3x) and DMF (3x).

    • Coupling: Couple the next Boc-protected amino acid using the same activation method as in step 2.

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of the O-allyl-tyrosine Containing Peptide

This protocol describes the purification of the crude peptide by preparative RP-HPLC.[6][7]

Materials:

  • Crude O-allyl-tyrosine peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical HPLC):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.

    • Optimize the gradient to achieve good separation of the target peptide from impurities.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial conditions of the optimized gradient.

    • Load the prepared crude peptide solution onto the column.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.

Protocol 3: Palladium-Catalyzed Bioconjugation of the O-allyl-tyrosine Peptide

This protocol details the palladium-catalyzed O-alkylation of the purified peptide with a functionalized allyl acetate, exemplified by a fluorescent rhodamine B derivative.[1][2]

Materials:

  • Purified O-allyl-tyrosine containing peptide

  • Functionalized allyl acetate (e.g., Rhodamine B allyl acetate - synthesis not detailed, requires custom synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • Dissolve the purified peptide in Tris-HCl buffer (pH 8.0).

    • In a separate vial, dissolve the functionalized allyl acetate (1.5 eq.) in a minimal amount of acetonitrile.

    • Prepare a stock solution of Pd(OAc)₂ in water.

  • Bioconjugation Reaction:

    • Add the functionalized allyl acetate solution to the peptide solution.

    • Initiate the reaction by adding the Pd(OAc)₂ solution (typically 5-10 mol%).

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by analytical RP-HPLC and mass spectrometry.

    • Once the reaction is complete, the reaction can be quenched by adding a small amount of a thiol-containing compound like N-acetylcysteine to sequester the palladium catalyst.

  • Purification of the Bioconjugate:

    • Purify the bioconjugated peptide from the reaction mixture using preparative RP-HPLC with a suitable gradient.

    • Analyze the pure fractions by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final bioconjugated peptide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described protocols. Note that these values are representative and may require optimization for specific peptide sequences and conjugation partners.

Table 1: Boc-SPPS of O-allyl-tyrosine Peptide

ParameterValueReference
Resin Substitution0.5 - 1.0 mmol/g[4]
Amino Acid Equivalents2 - 4 eq.[8]
Coupling Time1 - 2 hours[8]
Deprotection Time30 minutes[4]
Cleavage Time2 - 4 hours[5]
Crude Peptide Yield60 - 80%General SPPS knowledge

Table 2: Purification and Bioconjugation

ParameterValueReference
Peptide Purification
HPLC ColumnC18 silica[6][7]
Mobile PhaseWater/Acetonitrile with 0.1% TFA[6][7]
Purified Peptide Yield30 - 50% (from crude)General purification knowledge
Bioconjugation
Peptide Concentration1 - 5 mg/mL[1][2]
Allyl Acetate Equivalents1.5 - 5 eq.[1]
Palladium Catalyst Loading5 - 10 mol%[1]
Reaction Time1 - 4 hours[1]
Reaction pH8.0 - 9.0[9]
Bioconjugation Yield50 - 70%[9]

Visualizations

experimental_workflow cluster_spps Peptide Synthesis (Boc-SPPS) cluster_purification1 Purification cluster_bioconjugation Bioconjugation spps1 Resin Swelling spps2 First AA Coupling (this compound) spps1->spps2 spps3 Chain Elongation (Deprotection, Neutralization, Coupling) spps2->spps3 spps4 Cleavage & Deprotection spps3->spps4 pur1 Crude Peptide Precipitation spps4->pur1 Crude Peptide pur2 RP-HPLC Purification pur1->pur2 bio1 Palladium-Catalyzed O-Alkylation pur2->bio1 Purified O-allyl-Tyr Peptide bio2 Purification of Conjugate bio1->bio2 final_product final_product bio2->final_product Final Bioconjugate

Caption: Overall experimental workflow for bioconjugation.

signaling_pathway start O-allyl-tyrosine Peptide intermediate π-allyl-palladium Complex start->intermediate Reaction with Pd(0) reagent Functionalized Allyl Acetate (e.g., Rhodamine B) reagent->intermediate catalyst Pd(OAc)₂ catalyst->intermediate Pre-catalyst product Bioconjugated Peptide intermediate->product Nucleophilic Attack by Tyrosine Phenol

Caption: Palladium-catalyzed O-alkylation of O-allyl-tyrosine.

References

Application Notes and Protocols for the Synthesis of Modified Peptides with Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Site-specific modifications can enhance peptide stability, modulate biological activity, and enable the attachment of functional moieties such as fluorophores or cytotoxic drugs. Boc-O-allyl-L-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a selectively addressable tyrosine residue. The allyl protecting group of the tyrosine side chain is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) protecting group used for the α-amino group.[1] This orthogonality allows for the selective deprotection of the tyrosine's hydroxyl group on the solid support, enabling further modification while the peptide chain remains otherwise protected. This document provides detailed protocols for the incorporation of this compound into peptides using Boc-SPPS and the subsequent on-resin deprotection of the allyl group.

Key Applications

The use of this compound in peptide synthesis facilitates several advanced applications:

  • On-Resin Peptide Cyclization: The deprotected hydroxyl group can be used for the formation of cyclic peptides, such as lactam bridges, on the solid support.

  • Synthesis of Branched Peptides: The hydroxyl group can serve as an attachment point for another peptide chain.

  • Post-Synthesis Modification: The exposed hydroxyl group allows for the attachment of various molecules, including fluorescent labels, polyethylene glycol (PEG), or other reporter groups.[2]

  • Development of Peptide Conjugates: The selective deprotection enables the conjugation of peptides to other biomolecules or small molecules.

Experimental Protocols

This section details the protocols for the manual Boc-based solid-phase synthesis of a model peptide containing this compound, its on-resin deprotection, and final cleavage from the resin.

Protocol 1: Boc-SPPS of a Model Peptide

This protocol describes the synthesis of a model peptide on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
  • Wash the resin with DCM (3 x 10 mL).

2. Attachment of the First Amino Acid (e.g., Boc-Leu-OH):

  • In a separate vessel, dissolve Boc-Leu-OH (1.2 mmol) and cesium carbonate (Cs₂CO₃, 0.6 mmol) in a mixture of ethanol and water.
  • Lyophilize the solution to obtain the Boc-Leu-Cs salt.
  • Dissolve the cesium salt in N,N-dimethylformamide (DMF, 10 mL) and add it to the swollen resin.
  • Heat the mixture at 50°C for 24 hours.
  • Wash the resin with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).
  • Dry the resin under vacuum.

3. Peptide Chain Elongation (One Cycle for this compound):

  • Boc Deprotection:
  • Wash the resin with DCM (3 x 10 mL).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.
  • Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[3]
  • Wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL).[3]
  • Neutralization:
  • Wash the resin with DMF (3 x 10 mL).
  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.[4]
  • Wash the resin with DMF (5 x 10 mL).
  • Coupling of this compound:
  • In a separate vial, dissolve this compound (1.5 mmol, 3 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 mmol, 3 eq.), and DIEA (3.0 mmol, 6 eq.) in DMF (5 mL) and pre-activate for 10 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitoring:
  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
  • Washing:
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Repeat Step 3 for subsequent amino acids in the sequence.

Protocol 2: On-Resin Deprotection of the O-Allyl Group

This protocol describes the selective removal of the allyl protecting group from the tyrosine side chain while the peptide is still attached to the resin.

1. Resin Preparation:

  • Swell the peptide-resin in DCM (10 mL) for 30 minutes.
  • Wash the resin with DCM (3 x 10 mL).

2. Allyl Deprotection:

  • Prepare a deprotection solution by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) and phenylsilane (PhSiH₃, 10 eq.) in DCM (10 mL).[5]
  • Add the deprotection solution to the resin.
  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
  • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
  • Once the deprotection is complete, wash the resin thoroughly with DCM (5 x 10 mL), DMF (5 x 10 mL), and DCM (5 x 10 mL) to remove the catalyst and byproducts.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the Merrifield resin and the removal of the Boc and any other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • Dry the peptide-resin under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail of TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v).
  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.
  • Agitate the mixture for 2-4 hours at room temperature.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether (3x).
  • Dry the crude peptide under vacuum.

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model peptide using this compound. Actual results may vary depending on the peptide sequence and specific conditions.

Table 1: Reagents for Boc-SPPS and Allyl Deprotection

Step Reagent Purpose
Boc Deprotection 50% TFA in DCMRemoval of the N-terminal Boc group
Neutralization 10% DIEA in DMFNeutralization of the protonated N-terminus
Coupling This compound, HATU, DIEAPeptide bond formation
Allyl Deprotection Pd(PPh₃)₄, Phenylsilane, DCMSelective removal of the O-allyl group
Final Cleavage TFA/Thioanisole/EDT/AnisoleCleavage from resin and removal of side-chain protecting groups

Table 2: Representative Yields and Purity

Parameter Value Method of Determination
Coupling Efficiency >99%Kaiser Test
Allyl Deprotection Yield >95%HPLC-MS analysis of a cleaved sub-sample
Crude Peptide Purity 60-80%RP-HPLC
Purified Peptide Yield 15-30% (based on initial resin loading)Mass of lyophilized peptide
Final Purity >98%RP-HPLC

Visualizations

G Workflow for Synthesis of Modified Peptides using this compound cluster_SPPS Boc-SPPS Cycles cluster_Modification On-Resin Modification cluster_Cleavage Final Steps Resin_Prep Resin Preparation First_AA Attach First Amino Acid Resin_Prep->First_AA Boc_Deprotection Boc Deprotection (50% TFA/DCM) First_AA->Boc_Deprotection Neutralization Neutralization (10% DIEA/DMF) Boc_Deprotection->Neutralization Coupling Couple this compound Neutralization->Coupling Chain_Elongation Couple Subsequent Amino Acids Coupling->Chain_Elongation Repeat cycles Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) Chain_Elongation->Allyl_Deprotection Further_Modification Further Side-Chain Modification (e.g., Cyclization, Conjugation) Allyl_Deprotection->Further_Modification Final_Cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) Further_Modification->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Experimental workflow for peptide synthesis.

G Orthogonal Protection Scheme cluster_Boc Boc Deprotection cluster_Allyl Allyl Deprotection Peptide Boc-NH-CHR-CO-...-NH-Tyr(O-allyl)-CO-...-Resin Allyl_Reagent Pd(PPh3)4 / PhSiH3 Peptide->Allyl_Reagent Selective Removal Boc_Deprotection Boc_Deprotection Peptide:n->Boc_Deprotection Selective Removal Boc_Reagent 50% TFA / DCM Allyl_Reagent->Peptide Stable Boc_Deprotection->Peptide:n Stable Allyl_Deprotection Allyl_Deprotection

Caption: Principle of orthogonal protection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions During Allyl Group Deprotection of Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the palladium-catalyzed deprotection of allyl-protected tyrosine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the allyl deprotection of a tyrosine side chain?

A1: The most frequently encountered side reactions include:

  • Incomplete Deprotection: The allyl group is not fully removed, leading to a mix of protected and deprotected peptides. This can be caused by insufficient catalyst, deactivated catalyst, or suboptimal reaction conditions.

  • Allyl Cation-Mediated Side Reactions: The palladium-catalyzed deprotection proceeds via a π-allyl-palladium intermediate, which can generate a reactive allyl cation. This cation can be trapped by various nucleophiles.

    • N-Allylation: If other nucleophilic sites exist in the peptide, such as the N-terminus or side chains of lysine or ornithine, they can be allylated.

    • C-Allylation of Tyrosine: The allyl group can re-attach to the aromatic ring of the deprotected tyrosine, forming a stable C-allyl-tyrosine adduct. This is a significant concern as the adduct is often difficult to separate from the desired peptide.

  • Reduction of the Allyl Double Bond: While less common with standard palladium catalysts, certain reagents used in other steps of the synthesis, such as hydrazine for the removal of ivDde protecting groups, can potentially reduce the allyl double bond if not carefully controlled. Adding allyl alcohol to the hydrazine reagent can mitigate this side reaction.

Q2: How can I detect these side reactions?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the crude peptide after deprotection. Incomplete deprotection will be evident as a distinct peak with a different retention time from the fully deprotected peptide. Side products like C-allylated tyrosine will also appear as separate peaks.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for identifying the nature of the impurities. An incomplete deprotection will show the mass of the peptide plus the mass of the allyl group (40.07 g/mol ). C-allylation will result in an isobaric product (same mass) as the starting material, which can be challenging to distinguish from incomplete deprotection without fragmentation analysis. N-allylation will also result in a mass increase of 40.07 g/mol on the respective residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, particularly to differentiate between O-allyl (incomplete deprotection) and C-allyl (side product) tyrosine, NMR spectroscopy can be employed on the purified peptide or a model compound. The chemical shifts of the allyl protons and the aromatic protons of the tyrosine ring will be distinct for each isomer.

Q3: What is the role of a scavenger in the deprotection reaction?

A3: A scavenger is a nucleophilic agent added to the deprotection cocktail to trap the reactive allyl cation generated during the reaction. By reacting with the allyl cation, the scavenger prevents it from re-attaching to the tyrosine or other nucleophilic sites on the peptide, thus minimizing side reactions like C-allylation and N-allylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (Observed as starting material in HPLC/MS)1. Insufficient Catalyst: The amount of palladium catalyst is too low relative to the substrate. 2. Catalyst Deactivation: The Pd(0) catalyst has been oxidized to inactive Pd(II) by exposure to air. 3. Short Reaction Time: The deprotection reaction has not been allowed to proceed to completion. 4. Poor Resin Swelling: In solid-phase synthesis, poor swelling of the resin can limit reagent access to the peptide.1. Increase the equivalents of the palladium catalyst (e.g., from 0.2 eq to 0.5 eq). 2. Use freshly prepared catalyst solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Increase the reaction time and monitor the progress by HPLC. Consider performing a second deprotection cycle. 4. Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM or THF) before adding the deprotection cocktail.
Presence of a +40 Da Adduct (Observed in MS)1. N-Allylation: A free amine on the peptide (e.g., N-terminus, Lys side chain) has been allylated. 2. C-Allylation of Tyrosine: The allyl group has migrated to the tyrosine ring.1. Ensure the N-terminus is protected (e.g., with Fmoc or Boc) during the side-chain deprotection. If selective deprotection is intended, optimize the scavenger to be more efficient than the internal nucleophiles. 2. Increase the concentration and/or change the type of scavenger used. Dimethylamine-borane complex has been shown to be highly effective in preventing re-alkylation.
Low Yield of Desired Peptide 1. Significant Side Product Formation: A large portion of the starting material has been converted to side products. 2. Adsorption of Peptide to Catalyst Byproducts: The desired peptide may be difficult to isolate from the palladium byproducts.1. Optimize the scavenger and reaction conditions as described above to minimize side reactions. 2. After the reaction, wash the resin extensively with solvents like DCM and DMF. Consider a wash with a dilute solution of a chelating agent like sodium diethyldithiocarbamate to remove residual palladium.

Data Presentation

Table 1: Comparison of Scavengers for Alloc Deprotection of Secondary Amines on Solid Phase (A Model for Allyl Cation Scavenging)

ScavengerEquivalentsTime (min)Deprotection EfficiencyAllyl Back-Alkylation
Dimethylamine-borane complex (Me₂NH·BH₃)4040QuantitativeNot Observed
Phenylsilane (PhSiH₃)4040IncompleteObserved
Morpholine4040IncompleteObserved

Data adapted from a study on the deprotection of Alloc from secondary amines, which serves as a relevant model for the trapping of allyl cations. This data suggests that Me₂NH·BH₃ is a highly effective scavenger for preventing re-alkylation by the allyl group.

Experimental Protocols

Protocol 1: Solid-Phase Deprotection of Allyl-Protected Tyrosine (Tyr(All))

This protocol is a general guideline for the deprotection of an allyl-protected tyrosine residue on a solid support using a palladium catalyst.

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) for 30-60 minutes in a reaction vessel.

  • Prepare Deprotection Cocktail: In a separate vial, dissolve the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 eq), in the reaction solvent (DCM or THF). Add the chosen scavenger, for example, dimethylamine-borane complex (Me₂NH·BH₃, 40 eq) or phenylsilane (PhSiH₃, 20-40 eq). Ensure the catalyst is fully dissolved before proceeding.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin. Gently agitate the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 1-2 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by HPLC-MS to monitor the progress of the reaction.

  • Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst and scavenger byproducts.

  • Repeat (if necessary): If monitoring shows incomplete deprotection, repeat steps 3-5.

Protocol 2: Analysis of Crude Peptide by HPLC-MS

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

    • Detection: UV detection at 220 nm and 280 nm.

  • MS Analysis:

    • Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.

    • Monitor the expected mass of the fully deprotected peptide, the mass of the starting material (peptide + 40.07 Da), and any other potential side products.

Visualizations

Deprotection_Workflow Start Start: Peptide-Resin with Tyr(All) Deprotection Pd(0) Catalyst + Scavenger Start->Deprotection Analysis HPLC-MS Analysis Deprotection->Analysis Complete Complete Deprotection Analysis->Complete >95% Purity Incomplete Incomplete Deprotection Analysis->Incomplete <95% Purity Starting Material Present Side_Products Side Products Detected Analysis->Side_Products <95% Purity New Peaks Present End End: Purified Peptide Complete->End Troubleshoot_Incomplete Troubleshoot: - Increase reaction time - Increase catalyst loading - Repeat deprotection Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Products Troubleshoot: - Increase scavenger concentration - Change scavenger type Side_Products->Troubleshoot_Side_Products Troubleshoot_Incomplete->Deprotection Troubleshoot_Side_Products->Deprotection

Caption: Troubleshooting workflow for allyl deprotection of tyrosine.

Reaction_Pathway Tyr_All Tyr(All)-Peptide Pi_Allyl π-Allyl-Pd Complex Tyr_All->Pi_Allyl + Pd(0) Deprotected_Tyr Deprotected Tyr-Peptide Pi_Allyl->Deprotected_Tyr Allyl_Cation Allyl Cation Pi_Allyl->Allyl_Cation Trapped_Allyl Trapped Allyl-Scavenger Allyl_Cation->Trapped_Allyl + Scavenger (Desired) C_Allyl C-Allyl-Tyr Side Product Allyl_Cation->C_Allyl + Deprotected Tyr (Side Reaction) N_Allyl N-Allyl Side Product Allyl_Cation->N_Allyl + Nucleophilic Residue (Side Reaction) Scavenger Scavenger Scavenger->Trapped_Allyl

Caption: Reaction pathways during tyrosine allyl deprotection.

Technical Support Center: Purification of Pezptides Containing Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Nα-Boc-O-allyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Boc-O-allyl-L-tyrosine?

A1: The main challenges arise from the physicochemical properties imparted by the Boc and O-allyl protecting groups:

  • Increased Hydrophobicity: Both the tert-butyloxycarbonyl (Boc) group and the allyl group significantly increase the peptide's hydrophobicity. This can lead to poor solubility in aqueous solutions, strong retention on reversed-phase HPLC columns, and a higher propensity for aggregation.[1][2]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, may have similar retention times to the target peptide, making separation difficult.

  • Potential for Side Reactions: Although the allyl group is generally stable, it can undergo side reactions under certain conditions. It is important to use purification conditions that maintain the integrity of this group.

Q2: What is the recommended primary purification method for these peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing this compound.[3] A C18 stationary phase is a common starting point, with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Q3: Can Flash Chromatography be used for purifying this compound containing peptides?

A3: Yes, reversed-phase flash chromatography can be a viable alternative or a preliminary purification step, especially for larger quantities of crude peptide.[1][4][5] It allows for higher loading capacities compared to HPLC, though typically with lower resolution.[4] It can be particularly useful for removing bulk impurities before a final HPLC polishing step.

Q4: How does the O-allyl group affect the purification strategy?

A4: The O-allyl group primarily increases the hydrophobicity of the peptide, similar to a benzyl group, leading to longer retention times in RP-HPLC. It is a stable protecting group under typical acidic and basic conditions used in peptide synthesis and purification, making it orthogonal to many Nα-protecting groups like Boc and Fmoc.[6] Care must be taken to avoid conditions that could lead to its cleavage, such as the use of palladium catalysts, unless deprotection is intended.[7]

Q5: Is crystallization a viable purification strategy for these peptides?

A5: Crystallization can be a powerful purification technique for peptides, offering the potential for high purity and the removal of closely related impurities.[8] However, inducing crystallization in peptides, especially those with hydrophobic protecting groups, can be challenging and often requires extensive screening of various conditions such as solvents, pH, temperature, and the use of precipitants.[8][9] For many Boc-protected amino acids and peptides, the initial product may be an oil, requiring specific techniques to induce solidification.[9][10]

Troubleshooting Guides

RP-HPLC Purification
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the Boc and allyl groups can promote peptide aggregation. 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing. 3. Column Overload: Injecting too much sample for the column's capacity.1. Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can help disrupt aggregates. 2. Use an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions. 3. Reduce Sample Load: Dilute the sample and inject a smaller volume.
Co-eluting Impurities 1. Similar Hydrophobicity: Deletion sequences or other synthetic by-products have retention times very close to the target peptide. 2. Incomplete Deprotection: If other protecting groups are present, their incomplete removal can lead to closely eluting species.1. Optimize HPLC Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution (e.g., a 0.5% per minute increase in organic phase instead of 1%).[11] Change Column Chemistry: Consider a different stationary phase, such as phenyl-hexyl or C8, to alter selectivity. 2. Verify Synthesis and Cleavage: Ensure that all synthetic and cleavage steps have gone to completion.
Low or No Recovery 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column. 2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the stationary phase.1. Test Solubility: Experiment with different solvent systems for sample preparation. Ensure the injection solvent is compatible with the initial mobile phase.[2] 2. Use a "Stronger" Mobile Phase: Extend the gradient to a higher final percentage of organic solvent and/or use a different organic modifier like isopropanol. Column Wash: After the run, wash the column with a strong solvent to elute any tightly bound material.
Unexpected Peaks in Chromatogram 1. Side Reactions: Potential modification of the allyl group or other sensitive residues. 2. Boc Group Instability: Partial cleavage of the Nα-Boc group by the acidic mobile phase (TFA).1. LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks to diagnose the issue. 2. Prompt Fraction Processing: Immediately neutralize or lyophilize collected fractions to prevent further degradation of the Boc group.
Flash Chromatography Purification
ProblemPossible CausesRecommended Solutions
Breakthrough (Product elutes in the void volume) 1. Strong Dissolution Solvent: The solvent used to dissolve the peptide is too non-polar, preventing interaction with the stationary phase. 2. Sample Overload: Too much peptide has been loaded onto the column.1. Optimize Loading Solvent: Dissolve the peptide in a weaker solvent if possible. Alternatively, use a dry loading technique where the peptide is pre-adsorbed onto a small amount of silica. 2. Reduce Sample Load: Decrease the amount of crude peptide applied to the column.
Poor Resolution 1. Steep Gradient: The gradient is increasing in organic solvent too quickly. 2. Inappropriate Stationary Phase: The chosen stationary phase does not provide adequate selectivity.1. Shallow Gradient: Employ a slower, more gradual gradient to improve separation.[11] 2. Test Different Stationary Phases: Evaluate different reversed-phase materials (e.g., C8, phenyl) to find one with better selectivity for your peptide and its impurities.[1]

Data Presentation

Table 1: Representative Purification Yields for Hydrophobic Peptides
Purification MethodCrude Purity (%)Final Purity (%)Typical Yield (%)Reference
RP-HPLC (Single Pass)~60>9520-40[12]
Flash Chromatography followed by RP-HPLC~60>9830-50[4]
Precipitation and Washing~50~90>60[12]
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)~70>98>90[13]

Note: These are representative values for hydrophobic peptides and will vary depending on the specific sequence, length, and synthesis quality.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Purity Assessment
  • System: Analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[14]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the crude peptide.

Protocol 2: Preparative RP-HPLC Purification
  • System: Preparative HPLC with a UV detector and fraction collector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A. Ensure the final solution is clear and filter if necessary.

  • Gradient Development: Based on the analytical run, create a shallow gradient that starts ~5% below the elution concentration of the target peptide and extends to ~5% above over at least 30-60 minutes.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis of Fractions: Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

  • Product Isolation: Pool the fractions that meet the desired purity. Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin synthesis->cleavage precipitation Precipitation & Lyophilization (Crude Peptide) cleavage->precipitation analytical_hplc Analytical RP-HPLC (Purity Assessment) precipitation->analytical_hplc Scouting prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc Method Development fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization (Pure Peptide) pooling->lyophilization

Caption: Workflow for the synthesis and purification of peptides.

troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_resolution Poor Resolution? cluster_recovery Low Recovery? start HPLC Purification Issue peak_shape_yes Yes start->peak_shape_yes peak_shape_no No solution_peak Adjust Sample Solvent Increase Temperature Check Ion-Pairing Agent peak_shape_yes->solution_peak resolution_yes Yes peak_shape_no->resolution_yes resolution_no No solution_resolution Use Shallower Gradient Change Column Chemistry resolution_yes->solution_resolution recovery_yes Yes resolution_no->recovery_yes recovery_no No solution_recovery Optimize Sample Solubility Use Stronger Mobile Phase recovery_yes->solution_recovery end Successful Purification recovery_no->end solution_peak->resolution_yes solution_resolution->recovery_yes solution_recovery->end

References

Technical Support Center: Optimizing Cleavage for Peptides with Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage conditions for peptides containing N-α-Boc-O-allyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific two-stage deprotection process.

The use of Boc-O-allyl-L-tyrosine requires an orthogonal deprotection strategy. The N-terminal Boc group is acid-labile, while the O-allyl side-chain protecting group is stable to acid but is removed by a palladium(0) catalyst. This necessitates a two-part cleavage and deprotection procedure.

  • Global Deprotection & Cleavage: Treatment with a strong acid like Trifluoroacetic Acid (TFA) to remove the N-terminal Boc group, cleave the peptide from the resin, and remove other acid-labile side-chain protecting groups. The O-allyl group on tyrosine remains intact during this step.

  • Allyl Side-Chain Deprotection: A subsequent, separate reaction using a palladium(0) catalyst and a scavenger to selectively remove the allyl group from the tyrosine side chain.

This guide is structured to address both stages of this process, providing troubleshooting advice, detailed protocols, and answers to frequently asked questions.

cluster_workflow Overall Deprotection Workflow Resin Peptide-on-Resin (Boc-AA...-Tyr(All)-...-Resin) TFA_Cleavage Step 1: TFA Cleavage Cocktail (Global Deprotection) Resin->TFA_Cleavage Crude_Peptide Crude Peptide (H-AA...-Tyr(All)-...-OH) TFA_Cleavage->Crude_Peptide Purification1 Optional: HPLC Purification Crude_Peptide->Purification1 Recommended Pd_Deprotection Step 2: Palladium-Catalyzed Allyl Deprotection Crude_Peptide->Pd_Deprotection Directly Purification1->Pd_Deprotection Final_Crude Crude Final Peptide (H-AA...-Tyr(OH)-...-OH) Pd_Deprotection->Final_Crude Purification2 Final HPLC Purification Final_Crude->Purification2 Final_Product Final Purified Peptide Purification2->Final_Product

Caption: Overall workflow for deprotecting peptides containing this compound.

Part 1: Global Deprotection & Cleavage with TFA

This first step aims to cleave the peptide from the solid-phase resin and remove acid-labile protecting groups. The O-allyl group is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: Will the standard TFA cleavage cocktail remove the O-allyl group from tyrosine? A1: No. The allyl ether on the tyrosine side chain is stable to strong acids like TFA and Hydrogen Fluoride (HF). A separate deprotection step using a palladium catalyst is required for its removal.[1]

Q2: Which TFA cleavage cocktail should I use for a peptide containing O-allyl-tyrosine and other sensitive residues like Trp, Met, or Cys? A2: The choice of cleavage cocktail depends on the other sensitive residues in your sequence, not the O-allyl-tyrosine. For peptides with multiple sensitive residues, a scavenger-rich cocktail like Reagent K is often recommended.[2] For simpler peptides, a standard mixture of TFA/Water/Triisopropylsilane (TIS) is usually sufficient.[3]

Q3: What are the signs of incomplete cleavage from the resin? A3: The primary sign is a very low yield of precipitated crude peptide. If you suspect incomplete cleavage, you can re-subject the resin to the cleavage cocktail for an additional 1-2 hours and re-precipitate.[4] Weighing the resin before and after synthesis can also give an indication of whether the synthesis was successful, which can be a factor if no peptide is recovered.

Troubleshooting Guide: TFA Cleavage
Problem Possible Cause(s) Recommended Solution(s)
Low or no peptide yield after precipitation. 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (e.g., cold ether). 3. Unsuccessful peptide synthesis.1. Re-treat the resin with fresh cleavage cocktail for 1-2 hours.[4] 2. Concentrate the TFA filtrate to a small volume (~1-2 mL) before precipitating. Try a different precipitation solvent. 3. Analyze a small test cleavage by mass spectrometry to confirm the presence of the desired peptide mass.
Mass spec shows +56 Da adducts on Trp or Tyr residues. Alkylation by the tert-butyl cation generated from Boc deprotection. This is less common for the O-allyl protected tyrosine but can affect other residues.Ensure a sufficient amount of a carbocation scavenger, such as Triisopropylsilane (TIS) or Thioanisole, is used in the cleavage cocktail.[2]
Mass spec shows +16 Da adducts. Oxidation of Methionine (Met) to methionine sulfoxide.Use fresh reagents and consider adding a reducing agent or specific scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[2]
Data Presentation: Common TFA Cleavage Cocktails
Cocktail NameComposition (v/v/w)Primary ApplicationReference(s)
Standard TFA / H₂O / TIS (95:2.5:2.5)General purpose; for peptides without highly sensitive residues.[3]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)"Odorless" option for peptides with Trt-protected residues. Does not prevent Met oxidation.[2]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5)Specifically formulated to prevent methionine oxidation.[2]

TIS: Triisopropylsilane, EDT: 1,2-ethanedithiol, DMS: Dimethyl sulfide

Experimental Protocol: Standard TFA Cleavage
  • Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Addition: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/H₂O/TIS 95:2.5:2.5) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin through a fritted syringe or funnel, collecting the TFA filtrate into a clean centrifuge tube.

  • Washing: Wash the resin with a small additional volume of TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a desiccator. The crude peptide (with the O-allyl group still attached) is now ready for analysis, purification, or the subsequent allyl deprotection step.

Part 2: Side-Chain Deprotection (O-Allyl Removal)

This step uses a palladium(0) catalyst to selectively remove the allyl ether from the tyrosine side chain. This can be performed on the crude peptide in solution or while the peptide is still attached to the resin (on-resin deprotection).

Frequently Asked Questions (FAQs)

Q1: What is the standard catalytic system for O-allyl deprotection? A1: The most common system is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, as the catalyst and Phenylsilane (PhSiH₃) as the allyl cation scavenger.[5] This is typically performed in a solvent like Dichloromethane (DCM).

Q2: Can I perform the allyl deprotection on the resin before TFA cleavage? A2: Yes, on-resin deprotection is a common and often preferred strategy. It can simplify purification by allowing reagents to be washed away easily before cleaving the final peptide from the support.[6]

Q3: My reaction solution turned black/dark brown. What does this mean? A3: The formation of black or dark brown precipitate is typically palladium metal (Pd(0)) crashing out of solution. This indicates catalyst decomposition or deactivation. While some color change is normal, a heavy black precipitate suggests the catalyst is no longer active, and the reaction may be incomplete.

Q4: How do I remove the palladium catalyst from my peptide after the reaction? A4: Removing residual palladium is a critical challenge. Common methods include:

  • Washing with a solution of a thiol-containing compound like N-acetylcysteine.[7]

  • Using specialized silica-based metal scavengers (e.g., SiliaMetS Thiol).[8][9]

  • Precipitating the peptide, where the catalyst may remain in the supernatant. Multiple precipitations may be necessary.

Troubleshooting Guide: Palladium-Catalyzed Allyl Deprotection
Problem Possible Cause(s) Recommended Solution(s)
Incomplete allyl deprotection (detected by MS). 1. Insufficient catalyst or scavenger. 2. Deactivated catalyst (e.g., due to oxygen exposure). 3. Insufficient reaction time.1. Repeat the deprotection step with a fresh solution of catalyst and scavenger.[10] 2. Use a newly opened bottle of Pd(PPh₃)₄. While some studies show tolerance to air, an inert atmosphere (Argon or Nitrogen) is recommended for best results.[1][10] 3. Extend the reaction time or perform a second treatment. Monitor progress with a test cleavage and MS analysis.
Reaction mixture is a thick slurry or gel. Peptide aggregation or poor solubility in the reaction solvent.Try a different solvent system, such as N,N-Dimethylformamide (DMF), or a co-solvent mixture. Perform the reaction at a higher dilution.
Final peptide is impure or shows degradation. 1. Side reactions due to ineffective scavenging of the allyl cation. 2. Contamination with residual palladium or phosphine ligands.1. Ensure an adequate excess of scavenger (e.g., 20-25 equivalents of Phenylsilane) is used.[5] 2. Implement a dedicated palladium scavenging step after deprotection and before final HPLC purification.[8][9]
Data Presentation: Typical Allyl Deprotection Conditions
ComponentReagentEquivalents (relative to peptide)Typical ConditionsReference(s)
Catalyst Pd(PPh₃)₄0.2 - 0.3Solvent: DCM or CHCl₃/HOAc/NMM Temp: Room Temperature Time: 2 x 30 min (on-resin) or 1-2 hours (in solution)[10][11]
Scavenger Phenylsilane (PhSiH₃)20 - 25Reaction is often performed under an inert (N₂ or Ar) atmosphere.[5]
Scavenger Dimethylamine borane (Me₂NH·BH₃)40Can be an effective alternative to phenylsilane.[12]

DCM: Dichloromethane, CHCl₃: Chloroform, HOAc: Acetic Acid, NMM: N-Methylmorpholine

Experimental Protocol: On-Resin Allyl Deprotection
  • Preparation: Swell the peptide-resin (with N-terminal Boc group still attached) in DCM for 30 minutes in a sealed reaction vessel.

  • Catalyst Solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (24 eq) in DCM. Note: This solution should be prepared fresh.

  • Reaction: Drain the DCM from the resin. Add the catalyst solution to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 30-60 minutes under a nitrogen or argon atmosphere.

  • Wash: Drain the reaction solution. Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove the bulk of the catalyst and reagents.

  • Repeat (Optional): For difficult sequences, a second treatment with fresh catalyst solution may be required.

  • Final Cleavage: The resin can now be dried and subjected to the standard TFA cleavage protocol as described in Part 1 to yield the fully deprotected peptide.

cluster_troubleshooting Troubleshooting Logic for Allyl Deprotection Start Monitor Reaction by LC-MS Test Cleavage Incomplete Is Deprotection Complete? Start->Incomplete Complete Proceed to TFA Cleavage & Purification Incomplete->Complete Yes CheckCatalyst Is Catalyst Solution Old or Blackened? Incomplete->CheckCatalyst No RepeatFresh Repeat Deprotection with Fresh Reagents CheckCatalyst->RepeatFresh Yes Extend Extend Reaction Time or Repeat Treatment CheckCatalyst->Extend No RepeatFresh->Start Extend->Start

Caption: Troubleshooting logic for incomplete palladium-catalyzed allyl deprotection.

References

preventing racemization during Boc-O-allyl-L-tyrosine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the coupling of Boc-O-allyl-L-tyrosine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as an L-amino acid, into a mixture of both L- and D-enantiomers.[1][2] In peptide synthesis, the incorporation of a D-amino acid instead of the intended L-amino acid can significantly alter the peptide's three-dimensional structure, leading to reduced or complete loss of biological activity.[1][2] The resulting diastereomeric peptides can also be challenging to separate during purification.[2]

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways for racemization during the coupling step:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be a factor under strongly basic conditions.[1]

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization when used without additives.[4][5]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization, especially when using carbodiimides.[4][6][7][8]

  • Base: The choice and concentration of the base are critical. Stronger, less sterically hindered bases can increase the rate of racemization.[5][6]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5][9]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization.[4]

  • Activation Time: Prolonged pre-activation of the amino acid before coupling can increase the opportunity for racemization.[5]

Q4: Are certain amino acids more prone to racemization than tyrosine?

A4: Yes, while any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and cysteine (Cys) are well-known for their high tendency to racemize during peptide coupling.[1][4][10]

Troubleshooting Guide

Issue: High levels of D-tyrosine diastereomer detected in the final peptide.

This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagents and Additives.

  • Problem: Using a carbodiimide coupling reagent (e.g., DCC, DIC) without a racemization-suppressing additive is a primary cause of racemization.[4]

  • Solution: Always use carbodiimide coupling reagents in conjunction with an additive like HOBt, HOAt, or Oxyma.[4][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5]

  • Optimization: For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, as they can sometimes offer lower racemization levels.[4][11]

Step 2: Evaluate Your Reaction Conditions.

  • Problem: Higher reaction temperatures and prolonged activation times increase the risk of racemization.[5][9]

  • Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[4] Minimize the pre-activation time of the this compound before adding it to the amine component.[5]

  • Optimization: If solubility allows, consider using a less polar solvent, which can help to reduce the rate of racemization.[4]

Step 3: Assess the Base Used in the Reaction.

  • Problem: The presence of a strong, non-sterically hindered base can promote racemization.[6]

  • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to stronger bases. For even greater suppression of racemization, 2,4,6-collidine (TMP) is highly recommended due to its steric hindrance.[5][6]

  • Optimization: Use the minimum necessary amount of base to neutralize any salts and facilitate the reaction. Excess base should be avoided.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagent and Additive Combinations for Minimizing Racemization.

Coupling ReagentAdditiveRelative Racemization RiskCoupling EfficiencyNotes
DIC/DCCNoneHighGoodNot recommended without an additive due to high racemization potential.[4]
DIC/DCCHOBtLowGoodA standard and cost-effective combination for suppressing racemization.[7][11]
DIC/DCCHOAtVery LowExcellentGenerally provides better racemization suppression than HOBt.[6][7]
DIC/DCCOxymaVery LowExcellentA non-explosive and highly effective alternative to HOBt and HOAt.[5][7]
HBTU/HATUNoneLow-ModerateExcellentOften used for difficult couplings; the choice of base is critical to minimize racemization.[5][11]
PyBOPNoneLowExcellentA phosphonium-based reagent known for low racemization.[11]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is a widely used and effective method for minimizing racemization during the coupling of this compound.

  • Resin Preparation: Swell the resin-bound amine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotection: If applicable, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 0°C for longer durations for sensitive couplings.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then with a less polar solvent like dichloromethane (DCM).

Protocol 2: Low-Racemization Coupling using DIC/Oxyma and a Hindered Base

This protocol is recommended for particularly challenging couplings where minimizing racemization is of utmost importance.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • If a base is required for neutralization, add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.

    • Add DIC (3 equivalents) to this mixture immediately before adding it to the resin.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_completion Reaction Completion start Start with resin-bound amine swell Swell resin in DMF start->swell deprotect N-terminal deprotection (if needed) swell->deprotect wash1 Wash with DMF deprotect->wash1 prepare_solution Prepare solution of this compound and additive (e.g., HOBt/Oxyma) wash1->prepare_solution add_to_resin Add solution to resin prepare_solution->add_to_resin add_dic Add DIC add_to_resin->add_dic react React at 0°C to RT add_dic->react monitor Monitor with Kaiser test react->monitor wash2 Wash with DMF and DCM monitor->wash2 end Proceed to next step wash2->end racemization_pathways cluster_activation Activation cluster_racemization Racemization Pathways cluster_products Products cluster_suppression Suppression activated_aa Activated this compound oxazolone Oxazolone Intermediate (achiral) activated_aa->oxazolone Cyclization enolate Enolate Intermediate (achiral) activated_aa->enolate Direct Enolization (strong base) additive Additive (HOBt, HOAt, Oxyma) activated_aa->additive d_peptide D-Peptide (undesired) oxazolone->d_peptide Amine attack l_peptide L-Peptide (desired) oxazolone->l_peptide enolate->d_peptide enolate->l_peptide active_ester Active Ester Intermediate additive->active_ester active_ester->l_peptide Amine attack

References

solubility issues of Boc-O-allyl-L-tyrosine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other challenges encountered during the coupling of Boc-O-allyl-L-tyrosine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound potentially difficult to dissolve?

A1: this compound possesses a combination of a bulky, hydrophobic Boc protecting group and a relatively nonpolar allyl group on the side chain. This structure can lead to poor solubility in some standard peptide synthesis solvents, particularly if the peptide sequence itself is hydrophobic.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Typically, Boc-protected amino acids are soluble in common solvents used in solid-phase peptide synthesis (SPPS) such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging cases, Dimethyl sulfoxide (DMSO) is a more powerful solvent that can be used.[1]

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of the amino acid derivative.[1] It is advisable to conduct a small-scale test and monitor for any changes in appearance or purity.

Q4: My this compound precipitated out of the solution during the coupling reaction. What should I do?

A4: Precipitation during the reaction can be caused by several factors, including a change in temperature or the formation of a less soluble growing peptide chain. To address this, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the reaction mixture, or sonicating the vessel to help redissolve the precipitate.[1]

Q5: Could solubility issues with this compound lead to incomplete coupling?

A5: Yes, poor solubility is a common cause of incomplete coupling reactions. If the amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to a slower reaction rate and potentially incomplete coupling. This can be identified by a positive Kaiser test, which detects free primary amines on the resin.

Troubleshooting Guides

Issue 1: this compound is poorly soluble in the primary coupling solvent (DMF or NMP).
  • Root Cause: The inherent hydrophobicity of the protected amino acid.

  • Solution Workflow:

    G A Initial Observation: Poor solubility of this compound B Option 1: Sonication Sonicate the mixture for 10-15 minutes. A->B C Option 2: Gentle Warming Warm the solution to 30-40°C. A->C D Option 3: Use a Stronger Co-solvent Add DMSO dropwise until dissolved. A->D E Assess Solubility B->E C->E D->E F Proceed with Coupling E->F Soluble G Still Insoluble E->G Insoluble H Re-evaluate solvent system or consider alternative strategies. G->H

    Caption: Troubleshooting workflow for poor solubility.

Issue 2: Incomplete coupling of this compound (Positive Kaiser Test).
  • Root Cause: This can be due to poor solubility of the amino acid, steric hindrance from the bulky protecting groups, or aggregation of the growing peptide chain.

  • Recommended Solutions:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP. These are generally more effective for sterically hindered amino acids.

    • Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents).[2]

    • Change the Solvent: If peptide aggregation is suspected, switching from DMF to NMP or a mixture of DMF/DCM can improve solvation.[3]

Quantitative Data

SolventAbbreviationGeneral Applicability for Boc-Amino Acids
N,N-DimethylformamideDMFGood, widely used.
N-Methyl-2-pyrrolidoneNMPExcellent, often better for aggregating sequences.
DichloromethaneDCMGood, often used in combination with other solvents.
Dimethyl sulfoxideDMSOExcellent, for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Peptide synthesis grade solvents (DMF, NMP, DCM, DMSO)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the test solvent (e.g., 1 mL).

    • Stir the mixture vigorously at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the undissolved solid to settle.

    • Carefully take a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent.

    G A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate (Stir at constant temperature) A->B C Dilute Supernatant B->C D HPLC Analysis (Determine concentration) C->D E Calculate Solubility (Account for dilution) D->E

    Caption: Experimental workflow for solubility determination.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for coupling this compound, especially when steric hindrance or solubility is a concern.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Reagents for Kaiser test

Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • If the N-terminus is Boc-protected, perform the standard deprotection using Trifluoroacetic acid (TFA) in DCM, followed by neutralization with DIEA in DMF.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling:

    • Add DIEA (6 equivalents) to the pre-activation mixture and immediately add the solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring:

    • Perform a Kaiser test to check for the completion of the reaction. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, extend the reaction time or perform a double coupling.

  • Washing:

    • Once the coupling is complete, wash the resin sequentially with DMF (3 times) and DCM (3 times).

    G A Swell and Deprotect/Neutralize Resin B Pre-activate this compound with HATU and DIEA in DMF A->B C Add Activated Amino Acid to Resin B->C D Agitate for 1-2 hours C->D E Perform Kaiser Test D->E F Complete (Negative Test) E->F G Incomplete (Positive Test) E->G H Wash Resin F->H I Extend Time or Double Couple G->I I->C

    Caption: Coupling protocol for this compound using HATU.

References

Technical Support Center: Boc-O-allyl-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Boc-O-allyl-L-tyrosine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by an allyl group.[1][2] It is a key building block in peptide synthesis, particularly in the development of therapeutic peptides and other complex peptide structures.[1][3] The allyl protecting group offers unique advantages for selective deprotection, allowing for side-chain modification or cyclization while the peptide is still attached to the resin.[1][2]

Q2: Why use an allyl protecting group for the tyrosine side chain?

A2: The O-allyl group is stable to the acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid - TFA) and the final cleavage from many resins using strong acids like hydrogen fluoride (HF).[4] This orthogonality allows for the selective removal of the allyl group under mild conditions, typically using a palladium catalyst, without disturbing other acid-labile protecting groups or the peptide-resin linkage. This enables specific modifications of the tyrosine residue, such as glycosylation, phosphorylation, or the introduction of labels.

Q3: Is this compound compatible with both Boc and Fmoc solid-phase peptide synthesis strategies?

A3: this compound is primarily designed for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis strategy.[4] In this strategy, the N-terminal Boc group is removed with moderate acid (TFA), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid (HF) at the end of the synthesis.[4] The allyl group is stable to these conditions. While it could potentially be used in an Fmoc strategy, the final cleavage cocktail in standard Fmoc synthesis (high concentration of TFA) would also cleave the N-terminal Boc group. Its primary utility is within the Boc-SPPS framework.

Troubleshooting Guide

Issue 1: Low Loading Efficiency of this compound onto the Resin

Q: I am experiencing low loading of the first amino acid, this compound, onto my resin. What are the possible causes and solutions?

A: Low loading efficiency can stem from several factors related to the resin type, activation method, and reaction conditions. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., Dichloromethane - DCM) for at least 30 minutes before the coupling reaction. Poor swelling prevents access to the reactive sites within the resin beads.[5]
Suboptimal Activation/Coupling Reagents For sterically hindered amino acids, stronger coupling reagents like HBTU or HATU are often more effective than carbodiimides such as DIC.[6]
Moisture in Reaction Ensure all solvents and reagents are anhydrous, especially when using moisture-sensitive resins like 2-chlorotrityl chloride resin. Moisture can deactivate the resin and coupling reagents.
Steric Hindrance The bulky Boc group can sterically hinder the reaction.[6] Using a less sterically hindered coupling agent or increasing the reaction time and temperature (e.g., to 50°C for Merrifield resin) may improve efficiency.[7]
Insufficient Reagent Equivalents Use an appropriate excess of the this compound and coupling reagents. Typically, 2-4 equivalents relative to the resin loading are recommended.
Issue 2: Premature Cleavage of the O-allyl Group

Q: I am observing loss of the O-allyl protecting group during my synthesis. How can I prevent this?

A: The O-allyl group is generally stable to the conditions of Boc-SPPS. However, certain conditions can lead to its premature removal.

Potential CauseRecommended Solution
Inappropriate Scavengers Certain scavengers used during repetitive TFA deprotection steps, especially those with soft nucleophilic character, might react with the allyl group. If premature cleavage is suspected, review the composition of your deprotection cocktail.
Extended Exposure to Strong Acid While stable to standard TFA deprotection times (20-30 minutes), prolonged exposure to acidic conditions over many cycles could potentially lead to minor cleavage. Ensure deprotection times are not unnecessarily long.
Side Reactions During Subsequent Couplings Ensure that the coupling conditions for subsequent amino acids are standard and do not involve reagents known to react with allyl groups.
Issue 3: Incomplete Cleavage of the Peptide from the Resin

Q: My final peptide yield is low, and I suspect incomplete cleavage from the resin. What should I consider?

A: Incomplete cleavage is a common issue and is highly dependent on the resin type and the cleavage cocktail used.

Resin TypeRecommended Cleavage Cocktail & Conditions
Merrifield Resin Requires strong acidic cleavage, typically with anhydrous Hydrogen Fluoride (HF) with scavengers like anisole or p-cresol.[8][9] Reaction is usually performed at 0°C for 30-60 minutes.[8] Trifluoromethanesulfonic acid (TFMSA) is an alternative that does not require specialized HF apparatus.[10]
Wang Resin Cleavage is achieved with a high concentration of Trifluoroacetic Acid (TFA), typically 95% TFA with scavengers such as water, triisopropylsilane (TIS), and/or ethanedithiol (EDT). Cleavage time is typically 1-3 hours at room temperature.
2-Chlorotrityl Chloride Resin Peptides can be cleaved under very mild acidic conditions, such as a solution of acetic acid/trifluoroethanol/DCM or very dilute TFA in DCM. This allows for the synthesis of protected peptide fragments where the side-chain protecting groups (including the O-allyl group) remain intact.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Swell the 2-chlorotrityl chloride resin in dry DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (1.5 equivalents relative to the resin loading) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Drain the DCM from the swollen resin and add the amino acid solution.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To cap any remaining unreacted sites, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Deprotection and Coupling Cycle
  • Swell the Resin: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes with gentle agitation.[11]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).[12]

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents).

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[11]

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Deprotection of the O-allyl Group on Resin
  • Swell the peptide-resin in dry, degassed DCM.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1-0.3 equivalents), to the resin suspension.

  • Add a scavenger, such as phenylsilane or morpholine (10-20 equivalents).

  • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature.

  • Monitor the reaction by cleaving a small sample of the resin and analyzing by HPLC-MS.

  • Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

Visualizations

experimental_workflow cluster_loading 1. Loading cluster_synthesis 2. Peptide Elongation (n cycles) cluster_modification 3. Optional: Side-Chain Modification cluster_cleavage 4. Cleavage Resin Resin Loaded_Resin Loaded Resin Resin->Loaded_Resin Coupling Boc_Tyr_All This compound Boc_Tyr_All->Loaded_Resin Deprotection Boc Deprotection (TFA/DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (Next Boc-AA) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Allyl_Deprotection Allyl Deprotection (Pd Catalyst) Washing->Allyl_Deprotection Modification Side-Chain Modification Allyl_Deprotection->Modification Cleavage Cleavage from Resin (e.g., HF or TFA) Modification->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for solid-phase peptide synthesis using this compound.

troubleshooting_workflow start Low Final Peptide Yield check_loading Check Resin Loading? start->check_loading check_coupling Incomplete Coupling? check_loading->check_coupling No solution_loading Optimize Loading: - Anhydrous conditions - Stronger coupling agents - Increase reaction time/temp check_loading->solution_loading Yes check_cleavage Incomplete Cleavage? check_coupling->check_cleavage No solution_coupling Optimize Coupling: - Use HATU/HBTU - Double couple difficult residues - Check reagent quality check_coupling->solution_coupling Yes solution_cleavage Optimize Cleavage: - Use correct cocktail for resin - Increase cleavage time - Use fresh reagents check_cleavage->solution_cleavage Yes end Improved Yield check_cleavage->end No solution_loading->end solution_coupling->end solution_cleavage->end

Caption: Troubleshooting decision tree for low peptide yield.

References

Technical Support Center: Managing Steric Hindrance in Boc-O-allyl-L-tyrosine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered when working with Boc-O-allyl-L-tyrosine. The bulky tert-butyloxycarbonyl (Boc) and O-allyl protecting groups can introduce significant steric hindrance, impacting reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the steric hindrance of this compound in peptide synthesis?

The main difficulties arise from the bulky nature of both the Boc and the O-allyl groups, which can impede key reaction steps.[1] This steric hindrance can lead to:

  • Incomplete Peptide Coupling: The bulky groups can physically block the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, resulting in low coupling yields and deletion sequences.[2]

  • Difficult Deprotection: Both the Boc and allyl groups can be sterically shielded, making their removal challenging and potentially requiring harsher conditions or longer reaction times.[3]

  • Increased Side Reactions: Forcing reaction conditions to overcome steric hindrance can sometimes lead to an increase in side reactions, such as racemization.[2]

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required to achieve high coupling efficiency.[4] While standard carbodiimide reagents like DCC with HOBt can be used, uronium/aminium salt-based reagents are often superior.[5][6] Reagents such as HATU, HBTU, and HCTU are known to be highly effective for difficult couplings.[4][7]

Q3: What are the key considerations for the deprotection of the O-allyl group?

The O-allyl group is typically removed via palladium-catalyzed allylic substitution.[8] Key considerations include:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst.[9]

  • Nucleophilic Scavenger: A nucleophilic scavenger, such as morpholine, phenylsilane, or Meldrum's acid, is required to trap the allyl group and drive the reaction to completion.[9][10]

  • Reaction Conditions: The deprotection is generally performed under mild, neutral conditions, which preserves the integrity of other protecting groups like Boc and Fmoc.[9]

Q4: Can the O-allyl group undergo side reactions during synthesis or deprotection?

Yes, potential side reactions involving the O-allyl group include:

  • Isomerization: Under certain conditions, the allyl group can isomerize to the more stable prop-1-enyl ether, which can be more difficult to cleave.

  • Premature Deprotection: While generally stable, some partial deprotection of the allyl group may occur under strongly acidic or basic conditions over extended periods.

  • N-allylation: During deprotection, if the N-terminal amine is unprotected, there is a risk of the allyl group migrating to the nitrogen, forming an N-allyl byproduct.[5]

Troubleshooting Guides

Issue 1: Low Peptide Coupling Efficiency

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Activation Use a more potent coupling reagent such as HATU, HBTU, or HCTU.[4][7]
Steric Hindrance 1. Double Couple: Perform a second coupling step with fresh reagents. 2. Increase Equivalents: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents. 3. Elevated Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to enhance reaction kinetics.
Peptide Aggregation 1. Solvent Choice: Switch to a more effective solvent for disrupting aggregation, such as NMP or a "magic mixture" (DCM/DMF/NMP).[2] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.
Issue 2: Incomplete Allyl Group Deprotection

Symptoms:

  • Mass spectrometry data shows the final product with the mass of the allyl group (+40 Da) remaining.

  • HPLC analysis reveals a persistent, less polar peak corresponding to the O-allyl protected peptide.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage and handling to prevent degradation.
Insufficient Scavenger Increase the equivalents of the nucleophilic scavenger (e.g., phenylsilane, morpholine) to 20-40 equivalents.[9]
Steric Accessibility 1. Extended Reaction Time: Increase the reaction time for the deprotection step, monitoring progress by HPLC. 2. Solvent and Temperature: Ensure the peptide-resin is well-swollen in a suitable solvent (e.g., DCM or THF). Gentle heating may improve accessibility.
Catalyst Poisoning Avoid reagents containing sulfur, which can poison the palladium catalyst.

Data Presentation

Table 1: Illustrative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific data for this compound is not extensively published, the following table provides a general comparison of expected performance based on data for other sterically hindered amino acids.[4][7][11]

Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskNotes
DCC/HOBt Good2 - 6 hoursLow to ModerateCost-effective but can be slow for hindered couplings.
HBTU/DIEA Very Good30 - 120 minutesLowA reliable standard for many difficult couplings.
HATU/DIEA Excellent15 - 60 minutesVery LowHighly reactive and often the reagent of choice for the most challenging couplings.[4]
HCTU/DIEA Excellent15 - 60 minutesVery LowA cost-effective alternative to HATU with similar high reactivity.[7]

Experimental Protocols

Protocol 1: Peptide Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and immediately add it to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: On-Resin Deprotection of the O-allyl Group
  • Resin Preparation: Swell the peptide-resin containing the O-allyl-tyrosine residue in DCM.

  • Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) and a nucleophilic scavenger such as phenylsilane (20 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by HPLC and mass spectrometry to confirm complete deprotection.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM, DMF, and finally DCM again to remove the catalyst and byproducts.

Visualizations

cluster_coupling Troubleshooting Peptide Coupling Start Positive Kaiser Test (Incomplete Coupling) Reagent Use More Potent Reagent (HATU, HCTU) Start->Reagent DoubleCouple Perform Double Coupling Reagent->DoubleCouple If still positive End Negative Kaiser Test (Complete Coupling) Reagent->End Success IncreaseEquiv Increase Equivalents of AA and Reagents DoubleCouple->IncreaseEquiv If still positive DoubleCouple->End Success Aggregation Check for Aggregation IncreaseEquiv->Aggregation If still positive IncreaseEquiv->End Success Solvent Change Solvent (NMP) or Add Chaotropic Salts Aggregation->Solvent Solvent->End

Caption: Troubleshooting workflow for incomplete peptide coupling.

cluster_deprotection Allyl Deprotection Workflow Resin Peptide-Resin with Boc-Tyr(Allyl)-OH Swell Swell Resin in DCM Resin->Swell Prepare Prepare Deprotection Cocktail: Pd(PPh3)4 + Scavenger Swell->Prepare React Add Cocktail to Resin, React for 2h Prepare->React Monitor Monitor by HPLC/MS React->Monitor Monitor->React Incomplete Wash Wash Resin Thoroughly Monitor->Wash Reaction Complete Deprotected Deprotected Peptide-Resin Wash->Deprotected

Caption: Experimental workflow for O-allyl group deprotection.

References

Validation & Comparative

A Comparative Analysis of Boc-O-allyl-L-tyrosine and Alternative Protected Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of synthetic success and purity of the final product. For the versatile amino acid L-tyrosine, with its reactive phenolic hydroxyl group, a variety of O-protection strategies are employed. This guide provides a comparative analysis of Boc-O-allyl-L-tyrosine against two commonly used alternatives: Boc-O-benzyl-L-tyrosine and Boc-O-tert-butyl-L-tyrosine. The comparison focuses on their nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The choice of O-protecting group significantly influences the spectroscopic signature of the resulting tyrosine derivative. These differences are crucial for reaction monitoring and final product characterization. The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the three compounds.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

ProtonThis compoundBoc-O-benzyl-L-tyrosine[1]Boc-O-tert-butyl-L-tyrosine
Aromatic (Tyrosine)Data not available7.42 - 6.90 (m, 4H)Data not available
Aromatic (Benzyl)-7.42 - 6.90 (m, 5H)-
-NH (Amide)Data not available~5.0 (d, 1H)Data not available
-CH (α-proton)Data not available~4.58 (m, 1H)Data not available
-CH₂- (β-protons)Data not available3.12 - 2.86 (m, 2H)Data not available
-C(CH₃)₃ (Boc)Data not available1.42 (s, 9H)Data not available
O-CH₂- (Allyl/Benzyl)Data not available5.02 (s, 2H)-
=CH- (Allyl)Data not available-Data not available
=CH₂ (Allyl)Data not available-Data not available
-O-C(CH₃)₃ (tert-butyl)--Data not available

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CarbonThis compoundBoc-O-benzyl-L-tyrosine[1]Boc-O-tert-butyl-L-tyrosine
C=O (Carboxyl)Data not available~176Data not available
C=O (Boc)Data not available~155Data not available
Aromatic (Tyrosine)Data not available157.9, 130.4, 128.5, 115.0Data not available
Aromatic (Benzyl)-136.9, 128.5, 127.9, 127.4-
C-αData not available~55Data not available
C-βData not available~37Data not available
-C(CH₃)₃ (Boc)Data not available~80Data not available
-C(CH₃)₃ (Boc)Data not available28.3Data not available
O-CH₂- (Allyl/Benzyl)Data not available70.0-
=CH- (Allyl)Data not available-Data not available
=CH₂ (Allyl)Data not available-Data not available
-O-C(CH₃)₃ (tert-butyl)--Data not available
-C(CH₃)₃ (tert-butyl)--Data not available

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Data
This compoundC₁₇H₂₃NO₅321.37Data not available
Boc-O-benzyl-L-tyrosineC₂₁H₂₅NO₅371.43[2]Fragmentation may involve cleavage of the benzyl group (loss of 91 Da).[3]
Boc-O-tert-butyl-L-tyrosineC₁₈H₂₇NO₅337.41Can exhibit a neutral loss of 56 Da (isobutylene, C₄H₈) from the precursor or fragment ions during MS/MS analysis.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these protected amino acids.

Synthesis of N-Boc-L-tyrosine

A common precursor for all three derivatives is N-Boc-L-tyrosine. A general procedure for its synthesis is as follows:

  • Dissolve L-tyrosine in a 1:1 mixture of dioxane and water containing sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., KHSO₄) to a pH of 2-3.

  • Extract the product, Boc-Tyr-OH, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Synthesis of Boc-O-benzyl-L-tyrosine[5]
  • Suspend N-Boc-L-tyrosine in a 1:1 mixture of dioxane and DMF.

  • Add sodium bicarbonate and benzyl bromide to the suspension with continuous stirring.

  • Heat the reaction mixture to 90°C and stir overnight.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with brine and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

NMR Data Acquisition[1]

A general protocol for acquiring NMR data is as follows:

  • Sample Preparation: Weigh approximately 10-20 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Perform Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Analysis[4]

A general workflow for LC-MS/MS analysis is as follows:

  • Sample Preparation: Dissolve the peptide containing the protected tyrosine residue in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Analysis: Use data-dependent acquisition (DDA) to select precursor ions for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Protected Tyrosine Derivatives cluster_analysis Characterization Tyrosine L-Tyrosine Boc_Tyr_OH Boc-L-Tyrosine Tyrosine->Boc_Tyr_OH (Boc)2O Boc_O_allyl This compound Boc_Tyr_OH->Boc_O_allyl Allyl Bromide Boc_O_benzyl Boc-O-benzyl-L-tyrosine Boc_Tyr_OH->Boc_O_benzyl Benzyl Bromide Boc_O_tBu Boc-O-tert-butyl-L-tyrosine Boc_Tyr_OH->Boc_O_tBu Isobutylene / H+ NMR NMR Spectroscopy (1H, 13C) Boc_O_allyl->NMR MS Mass Spectrometry (LC-MS/MS) Boc_O_allyl->MS Boc_O_benzyl->NMR Boc_O_benzyl->MS Boc_O_tBu->NMR Boc_O_tBu->MS

Caption: Synthetic pathways to O-protected Boc-L-tyrosine derivatives and their subsequent characterization.

Mass_Spec_Workflow Sample Protected Peptide Sample LC Liquid Chromatography (C18 column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis (Sequence and PTM confirmation) MS2->Data_Analysis

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-O-allyl-L-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the accurate assessment of purity is a critical determinant of a product's quality, safety, and efficacy. The incorporation of non-standard amino acids, such as Boc-O-allyl-L-tyrosine, introduces unique challenges to both the synthesis and the subsequent purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these specialized peptides, supported by representative experimental data and detailed protocols. Furthermore, it contrasts HPLC with key orthogonal analytical techniques to highlight the importance of a multi-faceted approach to peptide purity verification.

The Central Role of Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most ubiquitously employed technique for the analysis of synthetic peptides.[1][2][3] The separation mechanism is based on the differential partitioning of peptides between a nonpolar stationary phase (commonly silica chemically modified with C18 alkyl chains) and a polar mobile phase.[2][4] Peptides are eluted using a gradient of increasing organic solvent, typically acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA).[5][6] More hydrophobic peptides exhibit stronger interactions with the stationary phase and therefore have longer retention times.[2]

The purity of the final peptide is intrinsically linked to the purity of the starting materials, including the protected amino acid derivatives like this compound.[7][8] Impurities in the crude peptide product can arise from various sources, including incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS), leading to deletion or truncated sequences, respectively.[3][9]

Comparison of Analytical Methods for Purity Assessment

While RP-HPLC is a powerful tool, a comprehensive purity profile is best achieved by employing orthogonal methods, which separate molecules based on different physicochemical properties.[1][10] This approach provides a more complete picture of the sample's purity and helps to identify co-eluting impurities that might be missed by a single method. The following table compares RP-HPLC with two powerful orthogonal techniques: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

ParameterReversed-Phase HPLC (RP-HPLC) UPLC-Mass Spectrometry (UPLC-MS) Capillary Electrophoresis (CE)
Principle of Separation Hydrophobicity[2]Hydrophobicity and Mass-to-Charge Ratio[11][12]Charge-to-Mass Ratio and Hydrodynamic Size[13][14]
Primary Information Retention Time, Peak Area (% Purity)[1]Molecular Weight Confirmation, Impurity Identification[12]Electrophoretic Mobility, High-Resolution Separation of Isoforms[15]
Resolution Good to HighVery HighExcellent
Speed ModerateFastFast
Sensitivity Good (UV Detection)Very High (MS Detection)High
Quantitative Accuracy HighGood (requires careful calibration)Good
Key Advantage Robust, reliable, and widely available for quantification.[1][2]Provides molecular weight information for peak identification.[11][12]High resolving power for closely related species and isomers.[13][14]
Limitation May not separate co-eluting impurities with similar hydrophobicity.[16]Can have matrix effects and requires more complex instrumentation.Can be less robust for complex mixtures and has lower loading capacity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the analysis of a hypothetical peptide containing this compound.

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol outlines a standard method for analyzing the purity of a crude or purified peptide containing this compound.

1. Materials and Reagents:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent, such as 10% acetonitrile in water.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by UPLC-MS

This protocol is designed to confirm the molecular weight of the target peptide and identify impurities.

1. UPLC-MS System and Conditions:

  • UPLC-MS System: An ultra-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable C18 column for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: A rapid gradient, for example, from 5% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan MS mode to determine the molecular weights of the eluting peaks.

2. Data Analysis:

  • Deconvolute the mass spectra to determine the monoisotopic mass of the main peak and compare it with the theoretical mass of the this compound peptide.

  • Analyze the masses of impurity peaks to tentatively identify them (e.g., deletion sequences, products of incomplete deprotection).

Protocol 3: High-Resolution Purity Analysis by Capillary Electrophoresis

This protocol provides an orthogonal separation to HPLC for a more comprehensive purity assessment.

1. CE System and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 214 nm.

2. Sample Preparation:

  • Dissolve the peptide in the BGE or water to a concentration of 0.5 mg/mL.

3. Data Analysis:

  • Analyze the electropherogram for the presence of a single, sharp peak for the main component.

  • Calculate the percentage purity based on the corrected peak areas.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical flow of purity assessment, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis peptide Lyophilized Peptide dissolve Dissolve in Mobile Phase A peptide->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc RP-HPLC System filtrate->hplc Inject separation Gradient Elution (C18 Column) hplc->separation detection UV Detection (220/280 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: Experimental workflow for RP-HPLC purity analysis.

logical_relationship cluster_methods Analytical Methods cluster_information Information Obtained hplc RP-HPLC purity_quant Purity & Quantification hplc->purity_quant uplc_ms UPLC-MS identity Identity & Impurity ID uplc_ms->identity ce Capillary Electrophoresis high_res_purity High-Resolution Purity ce->high_res_purity assessment Comprehensive Purity Assessment purity_quant->assessment identity->assessment high_res_purity->assessment

Caption: Logical relationship of orthogonal methods in purity assessment.

Conclusion

The purity assessment of peptides containing modified amino acids like this compound necessitates a robust analytical strategy. While RP-HPLC remains the cornerstone for quantification and routine analysis, its combination with orthogonal methods such as UPLC-MS and Capillary Electrophoresis provides a more complete and reliable characterization.[10] UPLC-MS is invaluable for confirming the identity of the target peptide and identifying impurities, while CE offers superior resolution for closely related species.[11][12][13][14] By employing a combination of these techniques, researchers and drug developers can ensure the high quality and purity of their peptide products, which is essential for reliable research and the development of safe and effective therapeutics.

References

A Head-to-Head Comparison: Boc-O-allyl-L-tyrosine Versus Other Protected Tyrosines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of appropriately protected amino acids is a critical determinant of success. Tyrosine, with its reactive phenolic hydroxyl group, necessitates robust protection to prevent unwanted side reactions and ensure the integrity of the final peptide. This guide provides an objective, data-driven comparison of Boc-O-allyl-L-tyrosine with other commonly used protected tyrosine derivatives, offering insights into their respective performances, stabilities, and applications.

The strategic choice of a protecting group for tyrosine's side chain hinges on the overall synthetic strategy, particularly the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for Nα-protection. This decision dictates the conditions for deprotection and, consequently, the stability requirements for the side-chain protecting group. This guide will delve into the nuances of this compound and its performance relative to established alternatives such as Boc-Tyr(Bzl)-OH, Boc-Tyr(tBu)-OH, and Fmoc-Tyr(tBu)-OH.

Performance Comparison: A Quantitative Overview

The efficacy of a protected tyrosine derivative is ultimately measured by its ability to facilitate high-yield synthesis of pure peptides with minimal side reactions. The following table summarizes key performance parameters for this compound and its counterparts. While direct head-to-head quantitative data for this compound is not as abundant in publicly available literature as for more traditional derivatives, the information presented is based on established principles of peptide chemistry and available experimental findings.

Protecting Group StrategyDerivativeTypical Coupling YieldCrude Peptide PurityKey AdvantagesPotential Disadvantages
Boc/Allyl This compound HighHighOrthogonal to acid- and base-labile groups; mild deprotection with Pd(0) catalyst.[1][2]Requires a specific palladium catalyst for deprotection; potential for catalyst poisoning.
Boc/Bzl Boc-Tyr(Bzl)-OH HighModerate to HighWell-established chemistry; compatible with strong acid cleavage (HF).[3]Benzyl group can be partially cleaved by TFA during Nα-Boc deprotection, leading to side products.[3]
Boc/tBu Boc-Tyr(tBu)-OH HighHighStable to TFA used for Nα-Boc deprotection.Requires strong acid (e.g., HF) for final cleavage; potential for t-butylation of the tyrosine ring.[4]
Fmoc/tBu Fmoc-Tyr(tBu)-OH HighHighOrthogonal to base-labile Fmoc group; mild final cleavage with TFA.[5]Potential for side reactions during final TFA cleavage, though manageable with scavengers.[5]

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. The following sections provide step-by-step methodologies for the key experiments involving the protected tyrosines discussed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Protected Amino Acids

This protocol outlines a single iterative cycle for the addition of a Boc-protected amino acid, such as this compound, to a growing peptide chain on a solid support.

Materials:

  • Boc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes (2x).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: On-Resin Deprotection of the Allyl Group from this compound

This protocol describes the selective removal of the allyl protecting group from the tyrosine side chain while the peptide remains attached to the solid support. This method utilizes a palladium(0) catalyst.[2]

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Chloroform (CHCl₃)

  • Acetic acid (HOAc)

  • N-methylmorpholine (NMM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in CHCl₃.

  • Catalyst Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents based on resin substitution) in a solution of 5% HOAc and 2.5% NMM in CHCl₃.

  • Deprotection Reaction: Add the catalyst solution to the swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 2 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction is complete, wash the resin thoroughly with CHCl₃ (3x), DCM (3x), and DMF (3x) to remove the catalyst and byproducts. The deprotected tyrosine side chain is now available for further modification if desired.

Visualizing the Chemistry: Diagrams of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

SPPS_Workflow Resin Resin with attached Nα-Boc-amino acid Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Coupling of next Boc-amino acid Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Cycle->Deprotection

A typical cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection Peptide Peptide on Resin Nα-Boc Tyr(Allyl) Lys(Fmoc) Boc_Deprotection TFA Peptide:N->Boc_Deprotection Acid Labile Allyl_Deprotection Pd(PPh₃)₄ Peptide:S1->Allyl_Deprotection Catalytic Fmoc_Deprotection Piperidine Peptide:S2->Fmoc_Deprotection Base Labile Free_N Peptide on Resin NH₂ Tyr(Allyl) Lys(Fmoc) Boc_Deprotection->Free_N Free_Tyr Peptide on Resin Nα-Boc Tyr(OH) Lys(Fmoc) Allyl_Deprotection->Free_Tyr Free_Lys Peptide on Resin Nα-Boc Tyr(Allyl) Lys(NH₂) Fmoc_Deprotection->Free_Lys

Orthogonal deprotection strategy in peptide synthesis.

Tyrosine_Kinase_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization P_RTK Phosphorylated Receptor Dimerization->P_RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription

References

Allyl Protection for Tyrosine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the phenolic hydroxyl function of the tyrosine side chain is a critical decision that directly impacts the overall yield, purity, and efficiency of the synthetic strategy. This guide provides an objective comparison of the advantages of using an allyl protecting group for tyrosine against other common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

The allyl protecting group offers a distinct set of advantages for the protection of the tyrosine hydroxyl group in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. Its key strengths lie in its complete orthogonality, mild deprotection conditions, and the avoidance of deleterious side reactions commonly associated with acid-labile protecting groups. While the tert-butyl (tBu) group is the standard for Fmoc-SPPS and the benzyl (Bzl) group is a mainstay in Boc-SPPS, the allyl group provides a superior alternative for the synthesis of complex or sensitive peptides where purity is paramount.

Comparison of Key Performance Parameters

The choice of a protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach. The following table summarizes the key characteristics and performance of the most widely used protecting groups for the tyrosine side chain in peptide synthesis.

Protecting GroupChemical StructureDeprotection ConditionsStability & CompatibilityPotential Side ReactionsCrude Peptide Purity (%)
Allyl (All) O-CH₂-CH=CH₂Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCM/DMF.[1]Stable to TFA and piperidine; fully orthogonal to both Fmoc and Boc strategies.[2]Minimal side reactions; avoids carbocation formation.[2]Data not available in a direct comparative study, but expected to be high due to clean deprotection.
tert-Butyl (tBu) O-C(CH₃)₃Strong acids (e.g., TFA).[3]Stable to bases (e.g., piperidine) used for Fmoc removal; orthogonal to Fmoc strategy.[3]Alkylation of the tyrosine aromatic ring by the released tert-butyl cation (reported at 0.5-1.0%). Can be minimized with scavengers.[3]~70% (for a model peptide containing Met, Trp, and Tyr).[4]
Benzyl (Bzl) O-CH₂-PhStrong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[3]Partially labile to TFA, making it quasi-orthogonal in Boc chemistry and less suitable for long Fmoc syntheses.[3]O to C migration of the benzyl group under acidic conditions.[3]Not directly compared under identical Fmoc-SPPS conditions.
Trityl (Trt) O-C(Ph)₃Very mild acid (e.g., 1-5% TFA in DCM).[4]Orthogonal to tBu and can be selectively removed on-resin. Prone to premature cleavage if exposed to weak acids.[3]The bulkier trityl cation is a less aggressive electrophile than tBu, leading to fewer alkylation side products.~85% (for a model peptide containing Met, Trp, and Tyr).[4]

Key Advantages of Allyl Protection

  • Complete Orthogonality : The allyl group is stable under both the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc removal (piperidine).[2] This allows for its seamless integration into either of the major SPPS strategies.

  • Mild Deprotection : The removal of the allyl group is achieved under mild, neutral conditions using a palladium(0) catalyst and a scavenger.[2] This is in stark contrast to the harsh acidic conditions required for the removal of tBu and Bzl groups, which can lead to the degradation of sensitive peptide sequences.

  • Avoidance of Side Reactions : The deprotection of acid-labile groups like tBu and Bzl generates reactive carbocations that can lead to undesired side reactions, most notably the alkylation of the tyrosine ring itself or other nucleophilic residues such as tryptophan and methionine.[2][3] Allyl deprotection proceeds via a different mechanism that does not generate these damaging intermediates, resulting in a cleaner crude product and simplifying purification.[2]

  • Selective On-Resin Manipulation : The orthogonal nature of the allyl group allows for its selective removal while the peptide is still attached to the resin and all other protecting groups remain intact. This enables site-specific modification of the tyrosine residue, such as phosphorylation, glycosylation, or labeling.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Tyr(All)-OH

This protocol describes a two-step synthesis of Fmoc-Tyr(All)-OH starting from L-tyrosine.

Step 1: Synthesis of O-Allyl-L-Tyrosine

  • Dissolution : Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.

  • Alkylation : Cool the solution and add allyl bromide dropwise while maintaining the temperature.

  • Reaction : Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up : Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the O-Allyl-L-Tyrosine.

  • Isolation : Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Fmoc Protection of O-Allyl-L-Tyrosine

  • Dissolution : Suspend O-Allyl-L-Tyrosine in a mixture of dioxane and 10% aqueous sodium carbonate.

  • Fmocylation : Cool the solution to 0°C and add a solution of Fmoc-OSu in dioxane dropwise.

  • Reaction : Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation : Acidify the aqueous layer to approximately pH 2 with dilute hydrochloric acid to precipitate the Fmoc-Tyr(All)-OH.

  • Isolation and Purification : Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 2: Palladium-Catalyzed Deprotection of Allyl-Protected Tyrosine on Solid Support

This protocol outlines the on-resin removal of the allyl protecting group from a tyrosine residue during SPPS.

Materials:

  • Peptide-resin containing a Tyr(All) residue

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Nitrogen or Argon source

Procedure:

  • Resin Swelling : Swell the peptide-resin in DCM or DMF in a reaction vessel for 30 minutes.

  • Inert Atmosphere : Drain the solvent and flush the reaction vessel with nitrogen or argon.

  • Deprotection Cocktail Preparation : In a separate vial, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.2-0.3 equivalents based on resin substitution) and PhSiH₃ (20-25 equivalents) in DCM.

  • Deprotection Reaction : Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1.5 to 2 hours under an inert atmosphere.

  • Washing : Drain the deprotection solution and wash the resin extensively with DCM, followed by a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF and DCM.

  • Confirmation : A qualitative test (e.g., a TNBSA test) can be performed to confirm the presence of the free hydroxyl group.

Visualizing the Workflow and Pathways

SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle cluster_Allyl On-Resin Modification Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Wash1 Wash Fmoc_Deprotection->Fmoc_Wash1 Repeat n times Fmoc_Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Wash1->Fmoc_Coupling Repeat n times Fmoc_Wash2 Wash Fmoc_Coupling->Fmoc_Wash2 Repeat n times Fmoc_Wash2->Fmoc_Deprotection Repeat n times Allyl_Deprotection Allyl Deprotection (Pd(PPh3)4, PhSiH3) Fmoc_Wash2->Allyl_Deprotection Final_Cleavage Final Cleavage (e.g., TFA Cocktail) Fmoc_Wash2->Final_Cleavage Allyl_Wash Wash Modification Site-Specific Modification Modification->Fmoc_Deprotection Resin Start: Resin Support Resin->Fmoc_Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for Fmoc-SPPS incorporating on-resin allyl deprotection.

Deprotection_Pathways cluster_tBu tBu Deprotection (Acidic) cluster_Allyl Allyl Deprotection (Palladium-Catalyzed) tBu_Tyr Tyr(tBu)-Peptide Carbocation tert-Butyl Cation (Reactive) tBu_Tyr->Carbocation + H+ Deprotected_tBu_Tyr Tyr-Peptide tBu_Tyr->Deprotected_tBu_Tyr + H+ TFA TFA Alkylation Side Reaction: Alkylation Carbocation->Alkylation Allyl_Tyr Tyr(All)-Peptide Pi_Allyl_Complex π-Allyl-Palladium Complex Allyl_Tyr->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(PPh3)4 Deprotected_Allyl_Tyr Tyr-Peptide Pi_Allyl_Complex->Deprotected_Allyl_Tyr Allyl_Scavenger Allyl-Scavenger Adduct (Stable) Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (e.g., PhSiH3)

Caption: Comparison of deprotection mechanisms for tBu and Allyl groups.

Conclusion

While the tert-butyl group remains the workhorse for tyrosine protection in routine Fmoc-SPPS, the allyl protecting group presents a superior strategy for synthesizing complex, sensitive, or modified peptides. Its complete orthogonality, mild deprotection conditions, and the circumvention of carbocation-mediated side reactions contribute to higher purity of the crude peptide product, thereby simplifying downstream purification efforts. For researchers aiming to perform on-resin modifications of tyrosine residues, the allyl group is an indispensable tool. The adoption of allyl protection for tyrosine represents a strategic choice for enhancing the quality and efficiency of peptide synthesis.

References

A Comparative Guide to the Stability of O-Allyl Tyrosine Versus Other Ether Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical decision that profoundly impacts the yield, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of the stability and performance of the O-allyl ether protecting group for tyrosine against other commonly employed ether-based protecting groups, namely benzyl (Bzl), 2,6-dichlorobenzyl (2,6-Cl₂Bzl), tert-butyl (tBu), and trityl (Trt) ethers. The information presented is supported by experimental data and established principles in peptide chemistry to aid in making informed decisions for specific synthetic needs.

The O-allyl protecting group offers a unique advantage due to its stability under both acidic and basic conditions typically used for the removal of Nα-protecting groups like Fmoc and Boc, while being selectively removable under mild conditions using a palladium(0) catalyst. This orthogonality is a key factor in its growing utility in complex peptide synthesis.

Quantitative Stability and Deprotection Comparison

The choice of a protecting group is primarily dictated by its stability during the repetitive steps of peptide synthesis and the ease and selectivity of its removal at the desired stage. The following table summarizes the stability of various tyrosine ether protecting groups under common deprotection conditions.

Protecting GroupChemical StructureStability to TFA (Boc Deprotection)Stability to Piperidine (Fmoc Deprotection)Deprotection ConditionsPotential Side Reactions During Deprotection
Allyl (All) -O-CH₂-CH=CH₂Stable .[1][2]Stable .[1][2]Pd(PPh₃)₄, Phenylsilane in DCM.[2]Minimal; no reactive carbocations are generated.[1]
Benzyl (Bzl) -O-CH₂-PhPartially labile .[3] Susceptible to acid-catalyzed O to C migration.[4]Stable .[3]Strong acids (e.g., HF, TFMSA).[5][6]Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by benzyl carbocations.[6] O to C rearrangement to form 3-benzyltyrosine.[4]
2,6-Dichlorobenzyl (Cl₂Bzl) -O-CH₂-Ph(2,6-Cl₂)More stable than Bzl .[3]Stable .[3]Strong acids (e.g., HF).[3]Similar to Benzyl, but the electron-withdrawing groups increase stability and may reduce side reactions.
tert-Butyl (tBu) -O-C(CH₃)₃Labile . Cleaved by TFA.Stable .[2]Strong acids (e.g., TFA).[7]Alkylation of nucleophilic residues by tert-butyl cations, forming adducts.[8][9]
Trityl (Trt) -O-C(Ph)₃Highly Labile . Cleaved by very mild acid (e.g., 1% TFA in DCM).Stable .Very mild acid (e.g., 1% TFA in DCM).Alkylation of nucleophilic residues by the trityl cation.

Experimental Protocols

Detailed methodologies for the deprotection of the compared tyrosine protecting groups are provided below. These protocols are based on established procedures in solid-phase peptide synthesis (SPPS).

Protocol 1: Deprotection of O-Allyl Tyrosine

This protocol describes the on-resin cleavage of the allyl ether protecting group from a tyrosine residue using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing O-allyl-protected tyrosine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon source

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents relative to resin loading) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature for 2 hours.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the catalyst and byproducts.

  • A second treatment may be performed to ensure complete deprotection.[2]

Protocol 2: Deprotection of O-Benzyl Tyrosine

This protocol outlines the cleavage of the benzyl ether protecting group using hydrogen fluoride (HF), a standard procedure in Boc-SPPS.

Materials:

  • Peptide-resin containing O-benzyl-protected tyrosine

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Add the appropriate scavengers (e.g., 1.0 mL of p-cresol per gram of resin) to the reaction vessel.[6]

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Deprotection of O-tert-Butyl Tyrosine

This protocol describes the cleavage of the tert-butyl ether protecting group using a trifluoroacetic acid (TFA) cocktail, a standard final step in Fmoc-SPPS.

Materials:

  • Peptide-resin containing O-tert-butyl-protected tyrosine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dry peptide-resin with DCM.

  • Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether (approximately 10-fold excess).

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry.[7]

Visualization of Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Deprotection_Orthogonality cluster_Fmoc_SPPS Fmoc-SPPS Cycle cluster_Protecting_Groups Tyrosine Side-Chain Protecting Groups Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Allyl O-Allyl Fmoc_Deprotection->Allyl Stable tBu O-tBu Fmoc_Deprotection->tBu Stable Coupling->Fmoc_Deprotection n cycles Bzl O-Bzl Final_Cleavage Final Cleavage (TFA Cocktail) Final_Cleavage->tBu Cleaved Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Allyl Cleaved Strong_Acid Strong Acid (e.g., HF) Strong_Acid->Bzl Cleaved

Orthogonality of Tyrosine Protecting Groups in Fmoc-SPPS.

Experimental_Workflow_Comparison cluster_synthesis Peptide Synthesis cluster_deprotection Side-Chain Deprotection cluster_analysis Analysis start Start with Resin synthesis_cycle SPPS Cycles (Fmoc or Boc) start->synthesis_cycle deprotection_choice Select Deprotection Strategy synthesis_cycle->deprotection_choice allyl_deprotection Allyl Deprotection (Pd(0) Catalyst) deprotection_choice->allyl_deprotection O-Allyl Tyr tbu_deprotection tBu Deprotection (TFA Cocktail) deprotection_choice->tbu_deprotection O-tBu Tyr bzl_deprotection Bzl Deprotection (HF Cleavage) deprotection_choice->bzl_deprotection O-Bzl Tyr purification Purification (HPLC) allyl_deprotection->purification tbu_deprotection->purification bzl_deprotection->purification analysis Analysis (MS, HPLC) purification->analysis

General Experimental Workflow for Peptide Synthesis and Deprotection.

Conclusion

The O-allyl protecting group presents a highly valuable and versatile tool in the synthesis of complex peptides. Its key advantage lies in its orthogonality to both Fmoc and Boc solid-phase synthesis strategies, being stable to the respective deprotection conditions of piperidine and TFA.[1][2] The selective and mild removal of the allyl group using palladium(0) catalysis avoids the generation of reactive carbocations, thereby minimizing common side reactions such as the alkylation of sensitive amino acid residues that can plague deprotection with strong acids like HF or TFA.[1]

While benzyl ethers offer good stability in Fmoc synthesis, their lability in acidic conditions and the potential for O to C rearrangement are significant drawbacks.[3][4] Tert-butyl ethers are the standard for Fmoc synthesis due to their base stability, but their removal requires strong acid, which can lead to t-butylation side products.[8][9] The 2,6-dichlorobenzyl group provides enhanced acid stability over the simple benzyl group, making it a better choice for Boc-SPPS.[3] The highly acid-labile trityl group is suitable for applications requiring very mild deprotection conditions.

Ultimately, the choice of the optimal tyrosine protecting group depends on the specific requirements of the synthetic target, including the overall protection strategy, the presence of other sensitive residues, and the desired point of deprotection. The O-allyl group, with its unique cleavage mechanism and high degree of orthogonality, provides an excellent option for complex synthetic challenges where mild and selective deprotection is paramount.

References

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical decision that profoundly impacts the success of the synthesis. This guide provides an objective comparison of peptides synthesized using N-α-Boc-O-allyl-L-tyrosine, detailing its performance against alternative tyrosine protection strategies. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

The O-allyl protecting group for the phenolic hydroxyl function of tyrosine offers a unique advantage in its orthogonality to both Boc and Fmoc strategies.[1] Its removal under mild conditions using a palladium(0) catalyst allows for selective deprotection and subsequent modification of the tyrosine residue on-resin, opening avenues for the synthesis of complex peptides, including cyclic and branched structures.[1][2]

Performance Comparison of Tyrosine Protecting Groups in Boc-SPPS

The choice of a protecting group for the tyrosine side chain in Boc-based solid-phase peptide synthesis (Boc-SPPS) is critical to prevent unwanted side reactions and ensure high purity of the final peptide. The following table summarizes the key characteristics of Boc-O-allyl-L-tyrosine in comparison to other commonly used tyrosine derivatives in Boc-SPPS.

Protecting GroupStructureDeprotection ConditionsStability & CompatibilityPotential Side Reactions
O-Allyl (All) O-CH₂-CH=CH₂Pd(PPh₃)₄, Phenylsilane in DCM[2][3]Orthogonal to Boc and Fmoc strategies. Stable to TFA and piperidine.[1]Palladium catalyst sensitivity to atmospheric conditions, although some studies show robustness.[4]
Benzyl (Bzl) O-CH₂-PhStrong acids (e.g., HF, TFMSA)[5]Standard for Boc-SPPS, but can be unstable to repeated TFA treatments.[5][6]3-benzyltyrosine formation due to inherent instability under acidic conditions.[5]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) O-CH₂-C₆H₃Cl₂Strong acids (e.g., HF)Offers significantly enhanced acid stability compared to Bzl, minimizing side reactions.[5]Requires strong acid for final cleavage.
tert-Butyl (tBu) O-C(CH₃)₃Strong acids (e.g., TFA)[7]Primarily used in Fmoc-SPPS due to its stability to piperidine. Less common in Boc-SPPS.C-alkylation of the tyrosine ring by tert-butyl cations, forming 3-tert-butyl-tyrosine.[8]
Boc O-CO-O-C(CH₃)₃Acid-labile (TFA, HF)[1][8]Susceptible to premature deprotection during repetitive Nα-Boc removal with TFA.[1]Fries-type rearrangement and C-alkylation of the tyrosine ring.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (Boc-SPPS) of a Model Peptide Containing this compound

This protocol describes the manual synthesis of a model pentapeptide (e.g., Ala-Gly-Tyr(All)-Phe-Leu) on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-Leu-OH, Boc-L-Phe-OH, Boc-O-allyl-L-Tyr-OH, Boc-L-Gly-OH, Boc-L-Ala-OH

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Palladium(II) acetate

  • Triphenylphosphine

  • Phenylsilane

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve Boc-L-Leu-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x) and DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid (Boc-L-Phe-OH, Boc-O-allyl-L-Tyr-OH, Boc-L-Gly-OH, and Boc-L-Ala-OH), using the same coupling procedure as in step 2.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 3.

On-Resin Deprotection of the O-Allyl Group

Procedure:

  • Wash the peptide-resin with DCM (5x).

  • Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM.

  • Add the solution to the resin and shake at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Wash the resin with DCM (5x), DMF (3x), and MeOH (3x).

Cleavage from Resin

Procedure:

  • Wash the deprotected peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Characterization of the Synthesized Peptide

a) High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in mobile phase A and inject it into the HPLC system. Collect fractions corresponding to the major peak for further analysis.

b) Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Procedure: Analyze the purified peptide fraction from HPLC to confirm the molecular weight of the desired peptide. The expected mass should be calculated based on the amino acid sequence.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY) to assign the proton resonances. The characteristic signals for the O-allyl group (typically in the range of 4.5-6.0 ppm) should be absent after deprotection. The aromatic protons of the deprotected tyrosine will show a characteristic chemical shift.[9][10]

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_modification On-Resin Modification cluster_analysis Cleavage & Characterization Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Boc Deprotection Coupling->Deprotection Neutralization Neutralization Deprotection->Neutralization Repeat Repeat for each Amino Acid Neutralization->Repeat Repeat->Coupling Next Amino Acid Allyl_Deprotection O-Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) Repeat->Allyl_Deprotection Final Amino Acid Cleavage Cleavage from Resin (HF) Allyl_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR

Caption: Experimental workflow for peptide synthesis and characterization.

Tyrosine_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK P_Tyr Phosphorylated Tyrosine RTK->P_Tyr Ligand Ligand Ligand->RTK Binding SH2_Protein SH2 Domain Protein P_Tyr->SH2_Protein Recruitment & Binding Downstream Downstream Signaling Cascade SH2_Protein->Downstream

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

A Comparative Study of Deprotection Methods for O-allyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development. The O-allyl group is a valuable tool for the protection of the phenolic hydroxyl group of tyrosine, offering orthogonality to standard Fmoc and Boc-based solid-phase peptide synthesis (SPPS) strategies. Its removal under mild conditions, without affecting other acid or base-labile protecting groups, allows for site-specific modifications of peptide chains. This guide provides an objective comparison of common deprotection methods for O-allyl-tyrosine, supported by experimental data and detailed protocols to facilitate the selection of the most suitable method for your research needs.

Comparison of Deprotection Methods

The deprotection of O-allyl-tyrosine is most commonly achieved through palladium-catalyzed allyl transfer reactions. However, variations in catalysts, scavengers, and reaction conditions, including the use of microwave irradiation, significantly impact efficiency and yield. More recently, metal-free alternatives have also been explored.

Deprotection MethodCatalyst/ReagentScavenger/AdditiveSolventTemperatureTimeYield/PurityReference
Conventional Palladium-Catalyzed Pd(PPh₃)₄Phenylsilane (PhSiH₃)DMF/CH₂Cl₂Room Temp.1-3 hoursHigh[1]
Pd(PPh₃)₄MorpholineDMSO/THF/0.5 N HCl25°C2 hoursEffective[2]
Pd(PPh₃)₄N-Methylmorpholine (NMM), Acetic AcidCHCl₃Room Temp.2 hoursEffective[3]
Pd(PPh₃)₄Sodium borohydride (NaBH₄)THFRoom Temp.Not Specified97%[4]
Microwave-Assisted Palladium-Catalyzed Pd(PPh₃)₄Phenylsilane (PhSiH₃)DCM40°C2 x 5 min>98% purity[5]
Metal-Free Iodine (I₂)Water (H₂O)Propylene Carbonate/Ethyl Acetate50°C1.5 hours>90% yield/purity

Experimental Protocols

Protocol 1: Conventional Palladium-Catalyzed Deprotection on Solid Support

This protocol describes a standard method for the deprotection of O-allyl-tyrosine on a resin support using a palladium catalyst and a silane-based scavenger.[1]

Materials:

  • O-allyl-tyrosine containing peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in a suitable solvent like DMF or CH₂Cl₂.

  • Under an inert atmosphere, prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2-1 equivalents relative to the resin loading) and PhSiH₃ (5-20 equivalents) in a mixture of DMF and CH₂Cl₂ (e.g., 1:1 v/v).

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 1 to 3 hours. The reaction should be performed in a vessel flushed with an inert gas to prevent oxidation of the palladium catalyst.[6]

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the deprotection is complete, drain the reaction mixture.

  • Wash the resin extensively with DMF and CH₂Cl₂ to remove the catalyst and scavenger byproducts. A wash with a solution of a palladium scavenger like MP-TMT can also be employed to reduce residual palladium levels.[7]

  • The deprotected tyrosine residue is now ready for subsequent modification or final cleavage from the resin.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Deprotection

This protocol utilizes microwave irradiation to significantly accelerate the deprotection reaction, leading to shorter reaction times and high purity of the product.[5]

Materials:

  • O-allyl-tyrosine containing peptide-resin

  • Pd(PPh₃)₄

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in a microwave reaction vessel.

  • Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM to the resin.

  • Irradiate the mixture in a microwave synthesizer for 5 minutes at 40°C.

  • Drain the reaction solution and wash the resin.

  • Repeat the deprotection step (steps 2 and 3) one more time to ensure complete removal of the allyl group.

  • Wash the resin thoroughly with DCM and DMF.

  • A small sample of the resin can be cleaved and analyzed by HPLC to confirm complete deprotection, which is typically observed with a purity of >98%.[5]

Protocol 3: Metal-Free Deprotection using Iodine

This protocol offers a metal-free alternative for the deprotection of O-allyl groups, which can be advantageous in avoiding potential metal contamination of the final peptide.

Materials:

  • O-allyl-tyrosine containing peptide-resin

  • Iodine (I₂)

  • Water (H₂O)

  • Propylene Carbonate (PC)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Swell the peptide-resin in a suitable solvent.

  • Prepare the deprotection solution by dissolving Iodine (5 equivalents) in a mixture of Propylene Carbonate and Ethyl Acetate (e.g., 1:4 v/v) with Water (8 equivalents).

  • Add the deprotection solution to the resin.

  • Heat the reaction mixture at 50°C for 1.5 hours.

  • Monitor the reaction for completeness using standard analytical techniques.

  • After the reaction, wash the resin extensively to remove iodine and byproducts.

Visualizations

To better illustrate the processes involved in the deprotection of O-allyl-tyrosine, the following diagrams are provided.

Deprotection_Workflow start Start: O-allyl-Tyr-Peptide-Resin swell Swell Resin start->swell prepare_reagents Prepare Deprotection Solution swell->prepare_reagents deprotection Deprotection Reaction (Conventional or Microwave) swell->deprotection prepare_reagents->deprotection monitor Monitor Reaction (HPLC-MS) deprotection->monitor monitor->deprotection Incomplete wash Wash Resin monitor->wash Complete product Deprotected Tyr-Peptide-Resin wash->product

Caption: General experimental workflow for the deprotection of O-allyl-tyrosine on a solid support.

Tsuji_Trost_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ pi_allyl π-allyl-Pd(II) Complex Pd0->pi_allyl substrate O-allyl-Tyrosine substrate->pi_allyl + Pd(0)L₂ product Deprotected Tyrosine pi_allyl->product + Scavenger allyl_scavenger Allyl-Scavenger pi_allyl->allyl_scavenger scavenger Scavenger (e.g., PhSiH₃) scavenger->product allyl_scavenger->Pd0 Regenerates Catalyst

Caption: Simplified mechanism of the Palladium-catalyzed Tsuji-Trost reaction for O-allyl deprotection.[8]

References

A Comparative Guide to the Validation of Unnatural Amino Acid Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It unlocks the potential to create novel therapeutics, probes, and biocatalysts with enhanced functionalities. However, the successful application of this technology hinges on the robust validation of UAA incorporation, confirming both the fidelity and efficiency of the process. This guide provides an objective comparison of mass spectrometry with alternative validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparison of Validation Methodologies

The choice of a validation method depends on various factors, including the specific UAA, the required level of detail, sample availability, and throughput needs. Here, we compare three prominent techniques: Mass Spectrometry, Edman Degradation, and Click Chemistry.

FeatureMass Spectrometry (MS)Edman DegradationClick Chemistry
Primary Function Unambiguous identification, localization, and quantification of UAA.N-terminal sequencing of proteins.Detection and quantification of specific functional groups (e.g., azides, alkynes).
Sensitivity High (Femtomole to attomole range).Moderate (Picomole range for natural amino acids).[1]High (Dependent on the reporter tag's detection method).[1]
Throughput High.[1][2]Low.[1]High.[1]
Quantitative Capability High, especially with targeted methods like SRM/PRM.[1]Not applicable for UAA quantification.High, with fluorescent or other tagged reporters.[1]
Limitations Requires specialized instrumentation and expertise.[1]Incompatible with certain UAA functionalities (e.g., azides); limited to N-terminal sequencing; not suitable for complex mixtures.[1]Indirect detection; requires a bioorthogonal reporter molecule.[1]

In-Depth Analysis of Validation Techniques

Mass Spectrometry: The Gold Standard

Mass spectrometry has emerged as the most powerful and versatile tool for the characterization of proteins containing UAAs.[1] Its ability to precisely measure mass-to-charge ratios allows for the unambiguous identification of the incorporated UAA and its exact location within the protein sequence.[1]

High-resolution mass spectrometry can easily distinguish the mass shift caused by the incorporation of a UAA compared to any natural amino acid. Tandem mass spectrometry (MS/MS) further confirms the UAA's position by fragmenting the peptide and identifying the specific residue carrying the unique mass.[1] For quantitative analysis, targeted proteomics approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed to precisely measure the incorporation efficiency.[1]

Edman Degradation: A Classic Method with Limitations

Edman degradation, a long-standing method for protein sequencing, sequentially removes amino acids from the N-terminus.[3] While highly accurate for natural amino acids, its application to UAA-containing proteins can be challenging.[3] The chemical reagents used in Edman degradation, such as phenyl isothiocyanate (PITC), may react with the functional groups of certain UAAs, leading to ambiguous results or complete failure of the sequencing reaction.[1][3] For instance, the azide group, a common functionality in UAAs for click chemistry, is chemically labile in the presence of PITC, making Edman degradation unreliable for validating the incorporation of azide-containing UAAs.[1]

Click Chemistry: A Complementary Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly specific method for detecting UAAs that contain bioorthogonal functional groups like azides and alkynes.[1] This technique allows for the attachment of a reporter molecule, such as a fluorophore or a biotin tag, exclusively to the UAA.[1] While it doesn't directly sequence the protein, it offers a robust and high-throughput means to confirm the presence of the UAA and to quantify the overall incorporation efficiency through methods like fluorescent imaging of gels.[1] For comprehensive validation, a combination of mass spectrometry and click chemistry is often recommended.[1]

Experimental Protocols

In-Solution Tryptic Digestion of a UAA-Containing Protein

This protocol outlines the steps for digesting a purified protein containing a UAA into peptides suitable for mass spectrometry analysis.

Materials:

  • Purified UAA-containing protein

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in water

  • Alkylating Agent: 200 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0

  • Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

Procedure:

  • Denaturation: Dissolve the protein sample in the Denaturation Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour.

  • Buffer Exchange/Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is crucial for trypsin activity.

  • Digestion: Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w). Incubate at 37°C overnight (12-16 hours).

  • Quenching: Stop the digestion by adding TFA to a final concentration of 0.5-1% (pH < 3).

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's instructions.

  • Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis for UAA Identification and Localization

This protocol provides a general workflow for analyzing the peptide mixture from the tryptic digest.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • LC Separation:

    • Inject the reconstituted peptide sample onto the C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 60 minutes).

  • Mass Spectrometry Analysis:

    • Full Scan (MS1): Acquire high-resolution mass spectra of the eluting peptides to determine their precursor ion mass-to-charge ratios (m/z).

    • Tandem MS (MS/MS or MS2): In a data-dependent acquisition (DDA) mode, select the most intense precursor ions from the MS1 scan for fragmentation using methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Acquire the mass spectra of the resulting fragment ions.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar) to analyze the acquired MS/MS spectra.

    • Search the spectra against a protein sequence database that includes the sequence of the target protein with the UAA incorporated at the expected position.

    • Specify the mass of the UAA as a variable modification in the search parameters.

    • Confirm the identification of the UAA-containing peptide by manual inspection of the annotated MS/MS spectrum, ensuring that the b- and y-ion series confidently localizes the UAA to the correct position.

    • For quantitative analysis, compare the peak areas or intensities of the UAA-containing peptide with its corresponding native counterpart (if present) or a stable isotope-labeled standard.

Visualizing the Workflow

UAA_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein UAA-Containing Protein Digest Tryptic Digestion Protein->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS2 Scan (Fragment Ions) MS1->MS2 Search Database Search MS2->Search Validation Spectral Validation Search->Validation Quant Quantification Validation->Quant Result Validated UAA Incorporation Quant->Result

Caption: Workflow for UAA Incorporation Validation using Mass Spectrometry.

Conclusion

The validation of unnatural amino acid incorporation is a critical step in protein engineering and drug development. While Edman degradation and click chemistry offer valuable insights, mass spectrometry stands out as the most comprehensive and definitive method. It provides unambiguous identification, precise localization, and robust quantification of the incorporated UAA. By understanding the strengths and limitations of each technique and following detailed experimental protocols, researchers can confidently validate their engineered proteins and accelerate their research and development efforts.

References

A Researcher's Guide to O-Protected Tyrosine: A Cost-Benefit Analysis of Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical decision that significantly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of Boc-O-allyl-L-tyrosine, objectively comparing its performance with other commonly used O-protected tyrosine alternatives. Supported by experimental data, this guide aims to facilitate an informed choice for your specific synthetic needs.

The Critical Role of Tyrosine O-Protection

The hydroxyl group of tyrosine is a nucleophilic site that can undergo undesirable side reactions, such as O-acylation, during peptide synthesis.[1] This can lead to the formation of branched impurities and a reduction in the yield of the desired peptide.[1] To prevent these issues, a temporary protecting group is installed on the hydroxyl function, which must be stable throughout the synthesis and selectively removable at the final cleavage step.

This compound: A Versatile Option

This compound is a valuable building block in peptide synthesis, offering a unique set of advantages.[2] The allyl group is stable to the acidic conditions used for the removal of the Nα-Boc group during solid-phase peptide synthesis (SPPS), ensuring the integrity of the side-chain protection throughout chain elongation.[2] Its removal is achieved under mild, orthogonal conditions using palladium-based catalysts, which preserves the integrity of the final peptide.[2]

Performance Comparison of O-Protected Tyrosines

The choice of O-protecting group for tyrosine is intrinsically linked to the overall synthetic strategy, primarily the use of either Boc or Fmoc for Nα-protection. Below is a comparative analysis of this compound against other common alternatives.

Quantitative Data Summary
Protected TyrosineSynthesis StrategyTypical Crude Peptide YieldTypical Crude Peptide PurityPotential Major Impurities
Boc-L-Tyr(All)-OH Boc/BzlSequence-dependentSequence-dependentTruncated sequences, products of incomplete deprotection
Boc-L-Tyr(Bzl)-OH Boc/Bzl~60-70%[3]80-90%[4]Truncated sequences, 3-benzyltyrosine, O-acylated byproducts[4]
Boc-L-Tyr(tBu)-OH Boc/Bzl~60-70%[3]80-90%[4]Truncated sequences, products of premature side-chain deprotection[4]
Fmoc-L-Tyr(tBu)-OH Fmoc/tBu~75-85%[3]85-95%[4]Deletion sequences, diketopiperazine formation[4]
Qualitative and Cost Comparison
Protected TyrosineKey AdvantagesKey DisadvantagesPrice Range (USD/gram)
Boc-L-Tyr(All)-OH Orthogonal deprotection under mild conditions.[2]Requires a specific palladium catalyst for deprotection.$20 - $30[5]
Boc-L-Tyr(Bzl)-OH Lower cost.[6]Susceptible to acid-catalyzed side reactions (e.g., benzyl migration).[4]$1.80 - $7.00[6][7][8]
Boc-L-Tyr(tBu)-OH High stability to repetitive acid treatments in Boc-SPPS.[3]Requires strong acid (e.g., HF) for final cleavage.[3]$7.60 - $42.40[9][10]
Fmoc-L-Tyr(tBu)-OH Milder deprotection conditions leading to higher purity and yield.[3][11]Higher cost of Fmoc amino acids and reagents.$2.16 - $5.50[12][13]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of Boc-protected amino acids.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Allyl bromide

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve L-tyrosine in a mixture of dioxane and water containing NaOH or K₂CO₃.

    • Cool the solution to 0°C and add (Boc)₂O portion-wise while maintaining the pH.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the aqueous solution with HCl or KHSO₄ to a pH of ~3.

    • Extract the product, Boc-L-tyrosine, with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • O-Allylation:

    • Dissolve the obtained Boc-L-tyrosine in a suitable solvent such as DMF.

    • Add a base (e.g., K₂CO₃) and allyl bromide.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by adding water and extracting with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

Deprotection of the Allyl Group in SPPS

This protocol describes the on-resin deprotection of the allyl group.

Materials:

  • Peptide-resin containing an O-allyl-tyrosine residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A scavenger such as morpholine, pyrrolidine, or phenylsilane

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Swell the peptide-resin in DCM or CHCl₃.

  • Prepare a solution of Pd(PPh₃)₄ and the scavenger in the reaction solvent.

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.

  • Monitor the deprotection reaction using a colorimetric test (e.g., Kaiser test on a secondary amine if applicable after a subsequent step, or by HPLC analysis of a cleaved sample).

  • Once the deprotection is complete, wash the resin thoroughly with the reaction solvent, followed by washes with a chelating solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the practical application and relevance of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow Resin 1. Resin Swelling Boc_Deprotection 2. Nα-Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization 3. Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash 5. Washing Coupling->Wash Repeat Repeat n-1 times Wash->Repeat Allyl_Deprotection 6. Allyl Deprotection (Pd(PPh3)4, Scavenger) Wash->Allyl_Deprotection Repeat->Boc_Deprotection Final_Cleavage 7. Final Cleavage (e.g., HF or TFMSA) Allyl_Deprotection->Final_Cleavage Purification 8. Purification (RP-HPLC) Final_Cleavage->Purification signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Grb2 Grb2 Dimerization->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

References

Safety Operating Guide

Proper Disposal of Boc-O-allyl-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-O-allyl-L-tyrosine must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with standard laboratory safety practices.

Key Safety and Handling Information

This compound is a white crystalline powder.[1] While it is not classified as a hazardous substance under normal handling conditions, it is crucial to follow standard safety protocols to minimize any potential risks.[2][3]

Storage: Store the compound in a tightly closed container in a dry, well-ventilated area, refrigerated at 2-8°C.[2]

Personal Protective Equipment (PPE): When handling this compound, especially in powder form, it is essential to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes. Recommended PPE includes:

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.

  • Eye Protection: Tightly fitting safety goggles or an eye shield should be worn.[2]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₇H₂₃NO₅[1]
Molecular Weight 321.4 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 2-8 °C
Storage Class Code 11 - Combustible Solids
Water Hazard Class (WGK) WGK 3

Note: WGK 3 indicates a substance that is severely hazardous to water.

Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[4] The following protocol provides a general framework for safe disposal.

Step 1: Pre-Disposal Preparations

  • Consult Regulations: Review your institution's and local authorities' specific guidelines for chemical waste disposal.

  • Gather Materials: Prepare the necessary materials for disposal, including a designated and properly labeled waste container, and the required PPE.

Step 2: Handling and Containment

  • Wear Appropriate PPE: Before handling the compound, ensure you are wearing the recommended personal protective equipment.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[2]

  • Contain the Waste: Place the this compound waste into a suitable, clearly labeled container for chemical waste.

Step 3: Spill Management In the event of a spill:

  • Ensure Proper Ventilation: Provide appropriate exhaust ventilation at the place where dust is formed.[2]

  • Contain the Spill: Sweep up the spilled solid material and place it in a suitable container for disposal.[2][3]

  • Prevent Environmental Contamination: Do not allow the product to enter drains.[2]

Step 4: Final Disposal

  • Store Waste Securely: Keep the waste container tightly closed and stored in a designated, secure area for chemical waste.

  • Arrange for Professional Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed collector.[4][5] Consult with a local waste disposal expert for specific guidance.[6]

Disposal Workflow

A Step 1: Pre-Disposal Preparations - Consult local regulations - Gather necessary materials (PPE, waste container) F Spill Occurs? A->F B Step 2: Handling and Containment - Wear appropriate PPE - Handle carefully to avoid dust - Place in labeled waste container D Step 4: Final Disposal - Store waste container securely - Arrange for professional disposal B->D C Step 3: Spill Management - Ensure proper ventilation - Sweep up spill into a suitable container - Prevent entry into drains C->B G END (Proper Disposal) D->G E START (this compound for Disposal) E->A F->B No F->C Yes

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-O-allyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-O-allyl-L-tyrosine, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which is a combustible solid, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesWith side shields
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Respiratory Protection Dust RespiratorType N95 (US) or Type P1 (EN 143)
Body Protection Laboratory CoatStandard

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Recommended storage temperature is 2-8°C.[1]

Handling:

  • Use in a well-ventilated area to avoid dust formation.

  • Avoid breathing dust, vapors, mist, or gas.[2]

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these step-by-step procedures to mitigate risks and comply with safety regulations.

Spill Management:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate tools, such as a spatula or brush, to carefully transfer the spilled material into a designated waste disposal container.[3] For larger spills, a shovel may be used.[3] Avoid generating dust during cleanup.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Collect Waste: Place all solid this compound waste and any contaminated materials (e.g., gloves, absorbent pads) into a designated and clearly labeled waste container suitable for solid chemical waste.[3]

  • Label Container: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.[3]

  • Arrange Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[3] Do not allow the product to enter drains.[2]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare workspace weigh Weighing - Use ventilated enclosure - Handle carefully to avoid dust prep->weigh Proceed with caution reaction Reaction Setup - Add to reaction vessel - Follow experimental protocol weigh->reaction Transfer material cleanup Cleanup - Decontaminate workspace - Remove PPE reaction->cleanup After reaction completion disposal Waste Disposal - Segregate waste - Label and store for pickup cleanup->disposal Properly dispose of waste

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.